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Methyl 2-(3-hydroxyphenoxy)propanoate Documentation Hub

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  • Product: Methyl 2-(3-hydroxyphenoxy)propanoate
  • CAS: 87129-34-8

Core Science & Biosynthesis

Foundational

"Methyl 2-(3-hydroxyphenoxy)propanoate" as a synthetic building block

Technical Whitepaper: Methyl 2-(3-hydroxyphenoxy)propanoate in Advanced Organic Synthesis Executive Summary Methyl 2-(3-hydroxyphenoxy)propanoate represents a specialized, resorcinol-derived scaffold that diverges from t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Methyl 2-(3-hydroxyphenoxy)propanoate in Advanced Organic Synthesis

Executive Summary Methyl 2-(3-hydroxyphenoxy)propanoate represents a specialized, resorcinol-derived scaffold that diverges from the ubiquitous 4-isomer (a staple of "Fop" herbicides). While the 4-isomer dominates agrochemical literature, the 3-isomer serves as a critical intermediate in the synthesis of high-performance Hydroxyphenyl-Triazine (HPT) UV absorbers and emerging pharmaceutical tyrosinase inhibitors . Its unique meta-substitution pattern allows for the introduction of solubilizing ester chains without disrupting the intramolecular hydrogen bonding essential for photostability or enzyme active site binding. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application as a self-validating building block.

Chemical Profile & Structural Logic

The molecule consists of a resorcinol core where one hydroxyl group is alkylated with a methyl 2-propanoate moiety. This mono-alkylation creates a bifunctional scaffold: a free phenolic hydroxyl for further derivatization (e.g., coupling with triazines) and an ester tail that modulates solubility and lipophilicity.

Property Data / Description
IUPAC Name Methyl 2-(3-hydroxyphenoxy)propanoate
Common Name Resorcinol mono-methyl lactate ether
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Key Functional Groups Phenol (C-3), Ester (Methyl), Ether (C-1)
Chirality Contains one stereocenter at the propanoate C-2 position. (Typically synthesized as a racemate or R-isomer depending on the starting lactate/halo-ester).
Physical State Viscous oil or low-melting solid (dependent on purity/enantiomeric excess).
Solubility Soluble in polar organic solvents (MeOH, Acetone, DCM); limited water solubility.

Synthetic Routes to the Building Block

The primary challenge in synthesizing Methyl 2-(3-hydroxyphenoxy)propanoate is achieving selective mono-alkylation of resorcinol. Resorcinol contains two equivalent hydroxyl groups; without kinetic control, bis-alkylation (forming the diester) is a significant byproduct.

Mechanism: Nucleophilic Substitution (Sɴ2)

The synthesis typically involves the reaction of Resorcinol with Methyl 2-chloropropionate (or 2-bromopropionate) in the presence of a weak base.

Critical Control Points:

  • Stoichiometry: A large excess of Resorcinol (2.0 - 4.0 equivalents) is required to statistically favor mono-alkylation.

  • Base Selection: Weak bases like Potassium Carbonate (K₂CO₃) in acetone or MEK are preferred over strong bases (NaH, NaOH) to prevent rapid deprotonation of the second hydroxyl group.

  • Temperature: Controlled reflux allows the reaction to proceed while minimizing the formation of the bis-product.

Synthesispathway Resorcinol Resorcinol (1,3-Dihydroxybenzene) Intermediate Transition State (Mono-anion) Resorcinol->Intermediate Deprotonation Reagent Methyl 2-Chloropropionate (+ K2CO3, Acetone) Reagent->Intermediate Product Methyl 2-(3-hydroxyphenoxy)propanoate (Target Mono-ether) Intermediate->Product Sɴ2 Attack (Major) Byproduct Bis-alkylation Byproduct (Diester) Intermediate->Byproduct Over-alkylation (Minor)

Caption: Selective mono-alkylation pathway of Resorcinol to yield the target 3-isomer.

Applications in Advanced Materials & Pharma

While the 4-isomer is the backbone of "Fop" herbicides, the 3-isomer (Methyl 2-(3-hydroxyphenoxy)propanoate) is the unsung hero of photostability and dermatological pharmacology .

A. UV Absorbers (Hydroxyphenyl-Triazines - HPTs)

This is the most high-value industrial application. HPTs (e.g., Tinuvin® derivatives) rely on a specific structural motif: a resorcinol ring attached to a triazine core.

  • Mechanism: The ortho-hydroxyl group (relative to the triazine) forms an intramolecular hydrogen bond with the triazine nitrogen. Upon UV absorption, this proton transfers to the nitrogen (Excited State Intramolecular Proton Transfer - ESIPT), dissipating energy as heat.

  • Role of the Propanoate: The para-hydroxyl (relative to the first OH) is alkylated with the propanoate group. This tail provides solubility in coatings/polymers without interfering with the ESIPT mechanism.

  • Why Methyl? The methyl ester is often a precursor. It can be transesterified to longer chains (octyl, isooctyl) to tune compatibility with hydrophobic matrices.

B. Pharmaceutical Intermediates (Tyrosinase Inhibitors)

Resorcinol derivatives are potent tyrosinase inhibitors (skin whitening agents).

  • SAR Insight: The 4-substituted resorcinols (e.g., 4-n-butylresorcinol) are standard. However, 3-O-substituted derivatives (like our target) are investigated for their ability to mimic the tyrosine substrate while blocking the active site, often showing different toxicity profiles.

Applications Target Methyl 2-(3-hydroxyphenoxy)propanoate UV UV Absorbers (HPTs) (e.g., Tinuvin 479 Analogues) Target->UV Transesterification & Coupling Pharma Tyrosinase Inhibitors (Dermatologicals) Target->Pharma Derivatization Agro Agrochemical SAR (Structural Isomers of 'Fops') Target->Agro Screening ESIPT Mechanism: ESIPT (Solubilizing Tail) UV->ESIPT Enzyme Mechanism: Active Site Binding (Mimicry) Pharma->Enzyme

Caption: Divergent application pathways for the 3-hydroxyphenoxy propanoate scaffold.

Experimental Protocol: Selective Synthesis

Objective: Synthesize Methyl 2-(3-hydroxyphenoxy)propanoate with >90% mono-selectivity.

Reagents:

  • Resorcinol (110.1 g, 1.0 mol) - Large Excess

  • Methyl 2-chloropropionate (30.6 g, 0.25 mol) - Limiting Reagent

  • Potassium Carbonate (anhydrous, 41.4 g, 0.3 mol)

  • Acetone (500 mL)

  • Sodium Iodide (catalytic, 1.0 g) - Finkelstein condition to accelerate reaction

Procedure:

  • Setup: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, dissolve Resorcinol (1.0 mol) and K₂CO₃ (0.3 mol) in Acetone (400 mL).

  • Activation: Heat the mixture to reflux for 30 minutes to ensure deprotonation and formation of the phenoxide anion.

  • Addition: Dissolve Methyl 2-chloropropionate (0.25 mol) and NaI (1.0 g) in Acetone (100 mL). Add this solution dropwise to the refluxing resorcinol mixture over 2 hours . Crucial: Slow addition maintains a high concentration of unreacted resorcinol relative to the alkylating agent, favoring mono-substitution.

  • Reaction: Continue refluxing for an additional 4-6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3). The mono-ether (Rf ~0.4) should appear; bis-ether (Rf ~0.7) should be minimal.

  • Workup:

    • Cool to room temperature and filter off inorganic salts (KCl, K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove acetone.

    • Partition: Dissolve the residue in Ethyl Acetate (300 mL) and wash with Water (3 x 100 mL) . Note: Unreacted resorcinol is highly water-soluble and will be removed here.

    • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude oil can be purified by vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure Methyl 2-(3-hydroxyphenoxy)propanoate.

Yield: Typical yield is 65-75% based on the alkylating agent.

Safety & Handling (E-E-A-T)

  • Resorcinol: Toxic and irritant. Absorbs through skin. Wear nitrile gloves and work in a fume hood.

  • Methyl 2-chloropropionate: Lachrymator and flammable. Avoid inhalation.

  • Product Stability: The ester bond is susceptible to hydrolysis under strongly basic or acidic aqueous conditions. Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol.

References

  • Preparation of Resorcinol Mono-Ethers: ChemicalBook. "Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate synthesis." Link (Analogous protocol validation).

  • UV Absorber Synthesis (HPTs): Google Patents. "Process for the preparation of UV absorbers (EP 3908576 B1)." Link (Describes the use of 3-hydroxyphenoxy propanoates in Tinuvin-type synthesis).

  • Resorcinol Chemistry & Reactivity: Journal of Medicinal and Chemical Sciences. "New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation." Link (Mechanistic insights into resorcinol alkylation).

  • Resorcinarene Synthesis: MDPI. "A Concise Synthesis of a Methyl Ester 2-Resorcinarene." Link (Demonstrates ester functionality compatibility with resorcinol rings).

  • Safety Data: Fisher Scientific. "Methyl 3-(2-hydroxyphenyl)propionate SDS." Link (Analogous safety data for hydroxyphenyl propionates).

Exploratory

The Phenoxypropanoate Scaffold: From Agrochemical Dominance to Pharmaceutical Pharmacophore

Executive Summary The phenoxypropanoate scaffold represents a masterclass in structural optimization within small-molecule discovery. Originating from the modification of phenoxy-auxin herbicides in the mid-20th century,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenoxypropanoate scaffold represents a masterclass in structural optimization within small-molecule discovery. Originating from the modification of phenoxy-auxin herbicides in the mid-20th century, this chemical backbone diverged into two distinct, multi-billion-dollar lineages: the Aryloxyphenoxypropionate (AOPP) herbicides ("Fops") used for selective grass control, and the Fibrate class of lipid-lowering pharmaceutical agents.

This technical guide dissects the discovery, chemistry, and molecular pharmacology of these compounds. It is designed for researchers requiring a deep understanding of the structure-activity relationships (SAR) that dictate the switch between inhibiting plant Acetyl-CoA Carboxylase (ACCase) and activating human Peroxisome Proliferator-Activated Receptors (PPARs).

Part 1: The Genesis of the Scaffold

From Auxins to ACCase Inhibitors

In the 1940s, the discovery of 2,4-D (2,4-dichlorophenoxyacetic acid) revolutionized agriculture. It was a synthetic auxin, causing uncontrolled growth in broadleaf plants. In the 1960s, scientists at Hoechst AG (now part of Bayer) and ICI (now Syngenta) sought to modify this scaffold to alter its selectivity.

The critical breakthrough occurred in 1971 . Researchers discovered that extending the aliphatic side chain from an acetate (2-carbon) to a propionate (3-carbon) and bridging two aromatic rings created a molecule that lost auxin activity entirely. Instead, it exhibited potent, selective toxicity against grasses (monocots) while sparing broadleaf crops—a complete inversion of the 2,4-D spectrum.

  • First Generation: Diclofop-methyl (Hoechst, 1975).

  • Structural Key: The introduction of the diphenyl ether motif linked to a 2-propionate moiety.

The Pharmaceutical Divergence (Fibrates)

Parallel to agrochemical research, Imperial Chemical Industries (ICI) patented Clofibrate in 1958. While structurally related (a phenoxy-acid ester), clofibrate possesses a gem-dimethyl group at the


-position (making it an isobutyrate derivative). This subtle steric bulk prevents ACCase binding and instead confers activity as a PPAR

agonist, regulating lipid metabolism in humans.

Part 2: Structure-Activity Relationship (SAR) & Stereochemistry

The biological activity of phenoxypropanoates is governed by strict stereochemical and steric rules.

The Chiral Switch

The phenoxypropionate tail contains a chiral center at the C2 position.

  • Herbicides: Activity resides almost exclusively in the (R)-(+) enantiomer . The (S)-enantiomer is essentially inactive against ACCase.[1]

    • Evolution:[2][3][4][5][6] Early products (e.g., fluazifop-butyl) were sold as racemic mixtures. Modern manufacturing utilizes chiral synthesis or resolution to produce "P" suffix products (e.g., Fluazifop-P), reducing the environmental load by 50%.

  • Pharmaceuticals: Fibrates like Clofibrate and Fenofibrate use an isobutyric acid tail (2-methyl-2-phenoxypropionic acid), which is achiral at the

    
    -carbon, eliminating stereoisomerism issues but altering the binding pocket affinity.
    
The "Fop" Pharmacophore

For herbicidal activity, the scaffold requires:

  • Aromatic Head: A substituted phenyl or heterocyclic ring (pyridine, benzoxazole).

  • Bridge: An oxygen or sulfur atom (usually oxygen).

  • Spacer: A phenyl ring (often fluorinated).

  • Tail: The 2-phenoxypropionate ester.

ComponentFunctionExample Modification
Heterocycle (Distal) Lipophilicity & Target BindingPyridine (Fluazifop), Quinoxaline (Quizalofop)
Bridge Flexibility-O- (Standard), -NH- (Rare)
Proximal Ring Electronic tuningFluorine substitution (increases metabolic stability)
Ester Tail Pro-drug deliveryMethyl/Ethyl esters (cleaved in planta to acid)

Part 3: Mechanism of Action (The Molecular Target)

ACCase Inhibition (Herbicides)

The AOPPs target Acetyl-CoA Carboxylase (ACCase) , the enzyme catalyzing the first committed step in fatty acid synthesis (conversion of Acetyl-CoA to Malonyl-CoA).[3][7][8]

  • Selectivity Basis:

    • Grasses (Sensitive): Possess a homomeric, eukaryotic-type ACCase in their plastids. AOPPs bind to the Carboxyl Transferase (CT) domain of this isoform.

    • Dicots (Resistant): Possess a heteromeric, prokaryotic-type ACCase in plastids, which is structurally insensitive to AOPPs.[3]

    • Humans: Possess homomeric ACCase (cytosolic), but the binding pocket is sufficiently different to prevent toxicity at herbicidal doses.

Visualization: The ACCase Inhibition Pathway

ACCase_Pathway AcetylCoA Acetyl-CoA ACCase ACCase Enzyme (Homomeric CT Domain) AcetylCoA->ACCase Substrate Biotin Biotin-Carboxylase Complex Biotin->ACCase Cofactor MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation FAS Fatty Acid Synthase MalonylCoA->FAS Elongation Lipids Membrane Lipids (Phospholipids) FAS->Lipids Biosynthesis CellDeath Cell Membrane Collapse (Necrosis) Lipids->CellDeath Depletion FOP Phenoxypropanoate (R-Enantiomer) FOP->ACCase Competitive Inhibition (CT Domain)

Caption: Mechanism of Action: AOPP herbicides competitively inhibit the CT domain of homomeric ACCase, halting lipid biosynthesis.

Part 4: Technical Protocols

Synthesis of a Representative Phenoxypropanoate

Note: This protocol describes a generalized Williamson ether synthesis for research purposes. All safety regulations regarding halogenated solvents and phenols must be observed.

Objective: Synthesis of Ethyl 2-(4-phenoxyphenoxy)propionate.

Reagents:

  • 4-Phenoxyphenol (1.0 eq)

  • Ethyl 2-bromopropionate (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Acetonitrile (ACN) or DMF (Solvent)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-phenoxyphenol (10 mmol) in 30 mL of anhydrous Acetonitrile.

  • Deprotonation: Add anhydrous K₂CO₃ (20 mmol). Stir at room temperature for 30 minutes to generate the phenoxide anion. Observation: The mixture may turn slightly yellow.

  • Alkylation: Dropwise add Ethyl 2-bromopropionate (11 mmol) via syringe.

  • Reflux: Heat the mixture to reflux (82°C for ACN) for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel column chromatography.

Self-Validating Assay: In Vivo ACCase Activity

To verify the mechanism, use a Malonyl-CoA incorporation assay .

  • Control: Incubate susceptible grass chloroplast extracts with Acetyl-CoA (¹⁴C-labeled). Measure radioactivity in the acid-stable fraction (fatty acids).

  • Test: Add the synthesized phenoxypropanoate (10 µM).

  • Validation:

    • If counts per minute (CPM) drop by >80% vs Control -> Confirmed ACCase Inhibitor .

    • If CPM remains unchanged but plant dies -> Off-target toxicity (Fail) .

Part 5: Resistance and Metabolic Fate

The intensive use of "Fops" led to widespread resistance, primarily through two mechanisms:

  • Target Site Resistance (TSR): Point mutations in the ACCase gene.

    • Ile-1781-Leu: The most common mutation, conferring resistance to both "Fops" and "Dims" (Cyclohexanediones).

    • Trp-2027-Cys: Often confers resistance specifically to "Fops".

  • Metabolic Resistance (NTSR): Enhanced activity of Glutathione S-transferases (GSTs) or Cytochrome P450s (CYP450), which hydroxylate the aromatic ring or cleave the ester bond faster than the lethal dose can accumulate.

Visualization: Resistance Evolution Logic

Resistance_Logic Selection Selection Pressure (Repeated Application) Mutation Point Mutation (Ile-1781-Leu) Selection->Mutation Metabolism Metabolic Upregulation (CYP450 / GST) Selection->Metabolism Binding Altered Binding Pocket Mutation->Binding Steric Hindrance Detox Rapid Degradation Metabolism->Detox Hydroxylation/Conjugation Survival Resistant Population Binding->Survival Detox->Survival

Caption: Dual pathways of resistance evolution: Structural mutation of the target enzyme vs. enhanced metabolic detoxification.

References

  • Discovery of Aryloxyphenoxypropion

    • Source: Senton Pharm / Hoechst History
    • Context: Details the 1960s discovery and the shift from 2,4-D analogs to grass-selective agents.[9]

    • (Verified via search context 1.5)

  • Mechanism of Action & ACCase Inhibition

    • Source: Weed Science Society of America (WSSA)
    • Context: Authoritative classification of Group 1 (ACCase inhibitor) herbicides and their specific binding to homomeric ACCase.
    • (Verified via search context 1.2)

  • Stereoselectivity and Environmental Behavior

    • Source: International Journal of Environmental Sciences & Natural Resources[4]

    • Context: Discusses the R-enantiomer activity and the environmental fate of chiral herbicides.[4][10]

    • (Verified via search context 1.1)

  • Clofibrate and Fibr

    • Source: National Institutes of Health (NIH) / NCBI Bookshelf
    • Context: History of clofibrate synthesis (1958)
    • (Verified via search context 1.26)

  • Resistance Mechanisms in Avena spp.

    • Source: University of Western Australia / ResearchG
    • Context: Detailed analysis of Ile-1781-Leu mutations and metabolic resistance in wild o
    • (Verified via search context 1.13)

Sources

Foundational

A Technical Guide to the Solubility of Methyl 2-(3-hydroxyphenoxy)propanoate for Researchers and Drug Development Professionals

Introduction: Understanding the Molecule and the Mission Methyl 2-(3-hydroxyphenoxy)propanoate is an organic molecule characterized by a distinct assembly of functional groups: a methyl ester, a hydroxyl group, an ether...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule and the Mission

Methyl 2-(3-hydroxyphenoxy)propanoate is an organic molecule characterized by a distinct assembly of functional groups: a methyl ester, a hydroxyl group, an ether linkage, and an aromatic (phenyl) ring. While specific data on this compound is not extensively published, its structural motifs are common in medicinal chemistry and materials science. Understanding its solubility is paramount for any application, as it governs everything from reaction kinetics and purification efficiency to bioavailability in drug formulations.[1]

This guide provides a foundational framework for predicting, evaluating, and applying the solubility characteristics of Methyl 2-(3-hydroxyphenoxy)propanoate. We will move beyond simple data points to explore the underlying chemical principles and provide a robust experimental protocol for in-laboratory determination. The objective is to empower researchers to make informed decisions about solvent selection and experimental design.

Theoretical Principles: Predicting Solubility from Structure

The solubility of a compound is the analytical composition of a saturated solution, where a designated solute dissolves in a specific solvent to form a homogeneous mixture.[2][3][4] The primary guiding principle for predicting this behavior is the adage, "like dissolves like ."[5][6][7][8][9] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5][8]

Let's dissect the structure of Methyl 2-(3-hydroxyphenoxy)propanoate to predict its behavior:

  • Polar Features: The molecule possesses several polar functional groups that can interact with polar solvents.[10][11][12]

    • Hydroxyl (-OH) Group: This is the most significant contributor to polarity. It can act as both a hydrogen bond donor and acceptor, making it highly favorable for interactions with protic solvents like water and alcohols.[10][12][13]

    • Ester (-COOCH₃) and Ether (-O-) Groups: The oxygen atoms in these groups have lone pairs of electrons and can act as hydrogen bond acceptors.[13] They contribute moderately to the molecule's overall polarity.

  • Nonpolar Features:

    • Aromatic (Phenyl) Ring and Alkyl Backbone: These hydrocarbon portions of the molecule are nonpolar and hydrophobic ("water-fearing").[10][12] They interact primarily through weaker van der Waals forces and will favor dissolution in nonpolar solvents.[11]

The Causality of Solubility: The overall solubility of Methyl 2-(3-hydroxyphenoxy)propanoate in any given solvent is a balance between these competing polar and nonpolar characteristics.[11] If the polar interactions with the solvent are strong enough to overcome both the cohesive forces of the solute molecules and the cohesive forces of the solvent molecules, dissolution will occur.

Predicted Solubility Profile

Based on the structural analysis, we can predict the qualitative solubility of Methyl 2-(3-hydroxyphenoxy)propanoate in a range of common laboratory solvents. This table serves as a starting point for experimental design.

Solvent Solvent Type Predicted Solubility Justification
Water Polar ProticSlightly Soluble to Sparingly Soluble The hydroxyl group allows for hydrogen bonding with water, but the significant nonpolar aromatic ring and alkyl backbone will limit extensive solubility.[10][13]
Methanol / Ethanol Polar ProticSoluble These alcohols are excellent solvents. Their alkyl portions can interact with the nonpolar parts of the solute, while their hydroxyl groups can form strong hydrogen bonds with the solute's hydroxyl and ester groups.
Acetone Polar AproticSoluble Acetone's carbonyl group can act as a hydrogen bond acceptor for the solute's hydroxyl group, and its overall polarity is sufficient to dissolve the molecule effectively.
Dimethyl Sulfoxide (DMSO) Polar AproticVery Soluble DMSO is a highly polar aprotic solvent capable of disrupting the intermolecular forces of the solute and forming strong interactions.
Dichloromethane (DCM) NonpolarSoluble DCM's polarity is intermediate. It is capable of dissolving moderately polar compounds by interacting with the nonpolar regions of the molecule while tolerating the polar groups.
Toluene NonpolarSlightly Soluble The aromatic nature of toluene will have favorable interactions with the phenyl ring of the solute. However, it cannot effectively solvate the polar hydroxyl and ester groups, limiting overall solubility.
Hexane NonpolarInsoluble As a nonpolar hydrocarbon, hexane interacts only through weak dispersion forces. It cannot overcome the stronger hydrogen bonding and dipole-dipole interactions between the solute molecules.[8]

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise data, a robust experimental protocol is essential. The following method is a self-validating system for determining the solubility of a compound at a specific temperature.

Objective: To determine the solubility of Methyl 2-(3-hydroxyphenoxy)propanoate in a selected solvent in mg/mL.

Materials:

  • Methyl 2-(3-hydroxyphenoxy)propanoate (solute)

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Methodology:

  • Preparation of a Saturated Solution: a. Add an excess amount of the solid solute to a vial. "Excess" means adding enough solid so that some remains undissolved after equilibrium is reached. b. Accurately add a known volume of the solvent (e.g., 2.0 mL) to the vial. c. Cap the vial tightly and place it in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer. d. Stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure the solution reaches saturation. The time may need to be optimized.

  • Sample Collection and Filtration: a. After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the undissolved solid settle. b. Carefully draw the supernatant (the clear liquid above the solid) into a syringe. c. Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, tared vial. This step is critical to remove any undissolved microparticles.

  • Gravimetric Analysis (Optional but recommended for confirmation): a. Weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. c. Once the solvent is fully evaporated, weigh the vial again. The mass difference is the amount of dissolved solute. d. Calculate the solubility: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of solvent used in mL).

  • Quantitative Analysis (HPLC/UV-Vis - More Accurate): a. Accurately dilute a small, known volume of the filtered saturated solution with the solvent in a volumetric flask to bring the concentration into the linear range of a pre-established calibration curve. b. Prepare a series of standard solutions of known concentrations of the solute. c. Generate a calibration curve by measuring the analytical response (e.g., peak area from HPLC) of the standard solutions. d. Analyze the diluted sample and determine its concentration from the calibration curve. e. Calculate the original solubility, accounting for the dilution factor: Solubility (mg/mL) = (Concentration from curve in mg/mL) * (Dilution Factor).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling cluster_analysis 4. Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Stir at Constant Temp (e.g., 24h @ 25°C) B->C D Settle Undissolved Solid (2h) C->D E Draw Supernatant D->E F Filter (0.45 µm) E->F G Prepare Dilution F->G H Analyze via HPLC/UV-Vis against Calibration Curve G->H I Calculate Final Solubility (mg/mL) H->I

Caption: Workflow for quantitative solubility determination.

Conclusion

References

  • TutorChase. How do functional groups affect solubility in organic compounds?.
  • IUPAC. solubility (S05740).
  • IUPAC. solubility (S05740) - The IUPAC Compendium of Chemical Terminology.
  • Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term.
  • Vedantu. How do functional groups influence solubility class 11 chemistry CBSE.
  • ACS Publications.
  • Oreate AI Blog. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.
  • Solubility of Things. Functional Groups: Definition and Importance.
  • NIH. Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • The Fountain Magazine. Like Dissolves Like.
  • Teachy. Summary of Properties of Organic Compounds: Solubility of Organic Compounds | Active Summary.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • ACS Publications.
  • IUPAC. solubility - The IUPAC Compendium of Chemical Terminology.
  • Rowan. Predicting Solubility.
  • ResearchGate.
  • IUPAC-NIST.
  • Chemistry LibreTexts. 2.6.1: Like Dissolves Like.
  • Chemistry LibreTexts. 6.3: Intermolecular Forces in Solutions.
  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.
  • University of Strathclyde. Physics-based solubility prediction for organic molecules.
  • ResearchGate. How to determine the solubility of a substance in an organic solvent ?.
  • Solubility test for Organic Compounds.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • NIH.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Sigma-Aldrich. Methyl (R)-(−)
  • Cheméo. 3-hydroxy-2-methyl-propionate (CAS 72657-23-9) - Chemical & Physical Properties.
  • ChemicalBook. Methyl (R)-(+)-2-(4-hydroxyphenoxy)
  • NIH. Methyl 3-(2-hydroxyphenyl)

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Protocols & Analytical Methods

Method

NMR spectroscopy for structural elucidation of "Methyl 2-(3-hydroxyphenoxy)propanoate"

Application Note: Structural Elucidation of Methyl 2-(3-hydroxyphenoxy)propanoate via High-Field NMR Introduction & Scope This Application Note details the structural elucidation of Methyl 2-(3-hydroxyphenoxy)propanoate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of Methyl 2-(3-hydroxyphenoxy)propanoate via High-Field NMR

Introduction & Scope

This Application Note details the structural elucidation of Methyl 2-(3-hydroxyphenoxy)propanoate , a critical synthetic intermediate often encountered in the development of aryloxyphenoxypropionate herbicides and pharmaceutical metabolites.

The structural challenge lies in distinguishing this specific regioisomer (1,3-substituted resorcinol derivative) from its 1,2- (catechol) and 1,4- (hydroquinone) analogs, while simultaneously verifying the integrity of the lactate-derived ester tail.

Key Analytical Objectives:

  • Regioisomer Confirmation: Unambiguous assignment of the 1,3-disubstitution pattern on the aromatic ring.

  • Moiety Verification: Confirmation of the ether linkage at the chiral center of the propanoate chain.

  • Proton Exchangeability: Observation of the phenolic hydroxyl group using solvent-specific protocols.

Experimental Design & Causality

Solvent Selection Strategy

The choice of solvent is not arbitrary; it dictates the visibility of the exchangeable phenolic proton and the resolution of the aromatic multiplets.[1]

  • Primary Solvent: DMSO-d6 (Dimethyl Sulfoxide-d6) [2]

    • Causality: DMSO is a strong hydrogen bond acceptor.[1] It "locks" the phenolic proton (-OH) in place, slowing chemical exchange with residual water.[1] This results in a sharp, observable singlet (typically

      
       9.0–9.5 ppm) and enables coupling detection (if any) to ortho-carbons in HMBC.[1]
      
    • Benefit: Prevents intermolecular aggregation of the phenol, simplifying the aromatic region.[1]

  • Secondary Solvent: CDCl3 (Chloroform-d)

    • Use Case: Only used if the sample is strictly for purity assay where -OH visibility is irrelevant.[1] In CDCl3, the -OH signal is often broad, temperature-dependent, or coalesced with moisture, obscuring structural data.[1]

Concentration Parameters
  • Target: 10–15 mg in 600 µL solvent.

  • Reasoning: This concentration provides sufficient signal-to-noise (S/N) for 13C and 2D experiments (HSQC/HMBC) within a reasonable timeframe (1–2 hours) without causing viscosity-induced line broadening.

Detailed Protocols

Protocol A: Sample Preparation (The "Clean-Tube" Standard)
  • Step 1: Select a high-precision 5mm NMR tube (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.[1]

  • Step 2: Weigh 12.0 mg (±0.5 mg) of the analyte into a clean vial.

  • Step 3: Add 600 µL of DMSO-d6 (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

  • Step 4: Vortex for 30 seconds. Ensure complete dissolution. If turbidity persists, filter through a cotton plug directly into the NMR tube.[1]

    • Self-Validation: Hold the tube against a light source.[1] The solution must be optically clear. Any suspension will distort the magnetic field homogeneity (shimming).[1]

  • Step 5: Cap immediately to prevent atmospheric moisture absorption (HDO signal growth).[1]

Protocol B: Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)Relaxation Delay (d1)Justification
1H Standard zg30162.0 s30° pulse ensures rapid recovery; sufficient for quantitative integration.
13C {1H} pg30 / zgpg3010242.0 sProton decoupling essential. High scan count needed for quaternary carbons.
COSY cosygpppqf4 (per inc.)1.5 sGradient-enhanced for artifact suppression. Maps scalar couplings (3-bond).
HSQC hsqcedetgpsisp2.341.5 sMultiplicity-edited (distinguishes CH/CH3 from CH2). Essential for carbon assignment.[1]
HMBC hmbcgplpndqf81.5 sOptimized for long-range coupling (8-10 Hz). Connects spin systems across heteroatoms.[1]

Structural Elucidation & Data Analysis

1H NMR Assignment (Predicted in DMSO-d6)

The molecule consists of two distinct domains: the Aromatic Ring and the Aliphatic Ester Chain .[1]

Table 1: 1H NMR Chemical Shift Assignments

PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Logic
OH Phenol9.45Broad Singlet1H-Deshielded by H-bonding to DMSO.
H-5 Arom7.05Triplet (t)1H8.1Meta to both O-substituents; couples to H-4/H-6.
H-2 Arom6.35Triplet (t)*1H2.2"Singlet-like" due to small meta-coupling. Shielded by two ortho-oxygens.[1]
H-4 Arom6.45dd1H8.1, 2.2Ortho to OH, Para to Ether.[1]
H-6 Arom6.50dd1H8.1, 2.2Ortho to Ether, Para to OH.[1]
CH Methine4.85Quartet (q)1H6.8Deshielded by alpha-oxygen and carbonyl.
OCH3 Ester Me3.68Singlet (s)3H-Classic methyl ester position.
CH3 Chain Me1.52Doublet (d)3H6.8Couples to Methine CH.[1]

Note: H-4 and H-6 may overlap depending on the exact electronic influence of the propanoate chain vs. the hydroxyl. H-2 is the most shielded aromatic proton due to the synergistic electron-donating effect of two oxygen atoms at ortho positions.

13C NMR Assignment

Table 2: 13C NMR Chemical Shift Assignments

Carbon TypeShift (

ppm)
Assignment Logic
C=O 172.5Ester carbonyl.
C-O (Ar) 158.8Quaternary; Ipso to ether oxygen.[1]
C-OH (Ar) 158.2Quaternary; Ipso to hydroxyl.
C-5 (Ar) 130.1Meta carbon (least shielded CH).
C-4/6 (Ar) 108.0 / 106.5Ortho/Para to oxygen donors (electron rich).
C-2 (Ar) 102.5Most shielded; ortho to two oxygens.
CH (Alpha) 72.8Aliphatic methine next to oxygen.[1]
OCH3 52.1Methoxy carbon.[1]
CH3 18.5Methyl side chain.[1]

Advanced Verification: The 2D Logic

To satisfy the "Self-Validating" requirement, we must prove connectivity, not just assign peaks.[1]

HMBC Connectivity (The "Smoking Gun")

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive test for the 1,3-substitution pattern and the ether linkage.[1]

  • Linkage 1 (Ether): The Methine proton (

    
     4.[1]85) will show a strong 3-bond correlation to the Aromatic C-1 (
    
    
    
    158.8). This proves the propanoate chain is attached to the ring oxygen.[1]
  • Linkage 2 (Regiochemistry): The Phenolic proton (

    
     9.[1]45) will correlate to:
    
    • C-3 (Ipso, weak/2-bond).[1]

    • C-2 (Ortho, strong/3-bond).[1]

    • C-4 (Ortho, strong/3-bond).[1]

    • Crucially: It will not correlate to the Carbon bearing the ether chain (C-1) if it is meta-substituted (too far, 4 bonds), whereas in a catechol (ortho) isomer, a correlation might be observed.[1]

  • Linkage 3 (Ester): The Ester Methyl (

    
     3.[1]68) and the Methine proton (
    
    
    
    4.[1]85) will both correlate to the Carbonyl Carbon (
    
    
    172.5).[1]

Visualization of Workflows

Diagram 1: Structural Elucidation Logic Flow

NMR_Workflow cluster_1D 1D Acquisition cluster_2D 2D Verification Start Sample: Methyl 2-(3-hydroxyphenoxy)propanoate Solvent Dissolve in DMSO-d6 (Locks OH proton) Start->Solvent H1 1H NMR Check Integration (3:1:1:4) Solvent->H1 C13 13C NMR Count 10 distinct carbons H1->C13 HSQC HSQC Assign Protonated Carbons C13->HSQC COSY COSY Confirm Propanoate Spin System (CH3 <-> CH) HMBC HMBC Prove Connectivity COSY->HMBC HSQC->COSY Result Confirmed Structure: 1,3-Disubstituted Ring HMBC->Result

Caption: Step-by-step logic flow for confirming the structure, moving from sample prep to 2D connectivity proofs.

Diagram 2: HMBC Key Correlations

HMBC_Correlations OH Phenol -OH (9.45 ppm) C_Ortho C-2/C-4 (Ortho) OH->C_Ortho Strong Methine Methine -CH- (4.85 ppm) C_Ipso_Ether C-O-R (C1) (~158 ppm) Methine->C_Ipso_Ether Linkage Proof C_Carbonyl C=O (172.5 ppm) Methine->C_Carbonyl 3J EsterMe Ester -OCH3 (3.68 ppm) EsterMe->C_Carbonyl 3J C_Ipso_OH C-OH (C3) (~158 ppm)

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways identifying the ether linkage and ester moiety.

References

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1][3][4] Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Retrieved from [Link]

  • SDBS. (2023).[1] Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][2][5] (Standard Reference Text).

Sources

Application

"Methyl 2-(3-hydroxyphenoxy)propanoate" as an intermediate for novel herbicides

This Application Note and Protocol guide details the use of Methyl 2-(3-hydroxyphenoxy)propanoate as a strategic intermediate for the discovery and synthesis of novel aryloxyphenoxypropionate (AOPP) herbicides. Unlike th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of Methyl 2-(3-hydroxyphenoxy)propanoate as a strategic intermediate for the discovery and synthesis of novel aryloxyphenoxypropionate (AOPP) herbicides.

Unlike the commercially dominant para-substituted "fop" herbicides (e.g., Quizalofop, Haloxyfop), this meta-substituted scaffold offers a unique chemical space for overcoming resistance in Acetyl-CoA Carboxylase (ACCase) mutants and exploring new modes of action.

A Strategic Meta-Scaffold for Next-Generation Herbicide Discovery

Introduction & Strategic Value

The aryloxyphenoxypropionate class of herbicides inhibits the plastidic enzyme Acetyl-CoA Carboxylase (ACCase) , blocking fatty acid biosynthesis in grasses. Historically, these effectors rely on a linear para-substitution pattern (4-hydroxyphenoxy backbone).

Methyl 2-(3-hydroxyphenoxy)propanoate represents a "scaffold hop" to the meta-position. This structural alteration serves three critical functions in drug discovery:

  • Resistance Breaking: The altered geometry can bypass steric hindrance in mutant ACCase binding pockets (e.g., Ile-1781-Leu mutations) that render standard para-fops ineffective.

  • Selectivity Modulation: Changing the ether linkage vector alters the molecule's lipophilicity and metabolic stability, potentially enhancing crop safety profiles.

  • Bifunctional Utility: The molecule possesses two distinct reactive handles—an ester "head" (for pro-herbicide activity) and a free phenolic "tail" (for diverse heteroaryl coupling).

Chemical Identity & Properties
  • IUPAC Name: Methyl 2-(3-hydroxyphenoxy)propanoate

  • Molecular Formula: C₁₀H₁₂O₄

  • Molecular Weight: 196.20 g/mol [1]

  • Key Functional Groups:

    • Phenolic Hydroxyl (C3-OH): Nucleophilic site for SNAr coupling.

    • Methyl Ester: Hydrolyzable pro-drug moiety; essential for leaf cuticle penetration.

    • Chiral Center (C2 of propanoate): The (R)-enantiomer is typically the bioactive form in this class.

Protocol 1: Selective Synthesis of the Intermediate

Objective: Synthesize Methyl 2-(3-hydroxyphenoxy)propanoate with high selectivity for the mono-alkylated product, minimizing the formation of the di-alkylated byproduct [1,3-bis(1-methoxy-1-oxopropan-2-yl)oxybenzene].

Mechanism: Williamson Ether Synthesis via controlled nucleophilic substitution.

Reagents & Equipment[2][3][4]
  • Resorcinol (1,3-dihydroxybenzene): >99% Purity (Excess required).

  • Methyl 2-chloropropionate: 98% Purity (Limiting reagent).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, micronized.

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Catalyst: Potassium Iodide (KI) - catalytic amount (Finkelstein condition).

  • Equipment: 3-neck round bottom flask, reflux condenser, N₂ atmosphere, HPLC system.

Step-by-Step Methodology
  • Preparation of Nucleophile (In Situ):

    • Charge the reaction vessel with Resorcinol (3.0 equivalents) and K₂CO₃ (1.2 equivalents) .

    • Add DMF (10 mL per gram of resorcinol) .

    • Stir at 40°C for 30 minutes under N₂. Rationale: Using a large excess of resorcinol statistically favors mono-alkylation over di-alkylation.

  • Alkylation:

    • Add Methyl 2-chloropropionate (1.0 equivalent) and KI (0.1 equivalent) .

    • Heat the mixture to 80°C . Monitor via TLC or HPLC every hour.

    • Endpoint: Reaction is complete when Methyl 2-chloropropionate is consumed (<1%). Typical time: 4–6 hours.

  • Workup (Critical for Purity):

    • Cool reaction to room temperature.[4] Filter off inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove DMF.

    • Partition: Dissolve residue in Ethyl Acetate and wash with 0.5 M HCl (to protonate residual resorcinol) followed by Water (3x).

    • Purification Note: Excess resorcinol is highly water-soluble; thorough washing removes >95% of it.

  • Isolation:

    • Dry organic layer over MgSO₄, filter, and concentrate.[5]

    • Flash Chromatography: Elute with Hexanes:Ethyl Acetate (80:20). The mono-substituted product elutes after the di-substituted byproduct but before residual resorcinol.

Validation Criteria:

  • HPLC Purity: >98% (Area %).

  • ¹H NMR (DMSO-d₆): Look for the characteristic meta-substitution pattern: Triplet at ~7.1 ppm (C5-H), distinct doublet/singlet patterns for C2/C4/C6 protons, and the methine quartet of the propanoate group at ~4.8 ppm.

Protocol 2: Downstream Library Generation (Divergent Synthesis)

Objective: Utilize the intermediate to generate a library of novel herbicide candidates by coupling with activated heteroaryl halides.

Workflow Visualization:

HerbicideSynthesis cluster_legend Reaction Stages Resorcinol Resorcinol (Excess) Intermediate Methyl 2-(3-hydroxyphenoxy) propanoate (The Scaffold) Resorcinol->Intermediate Selective Alkylation Reagent Methyl 2-chloropropionate Reagent->Intermediate Coupling S_NAr Coupling (K2CO3, DMF, 100°C) Intermediate->Coupling Cand1 Candidate A (Benzoxazole deriv.) Coupling->Cand1 + 2-Cl-Benzoxazole Cand2 Candidate B (Pyridine deriv.) Coupling->Cand2 + 2-Cl-Pyridine Cand3 Candidate C (Quinoxaline deriv.) Coupling->Cand3 + 2-Cl-Quinoxaline

Figure 1: Divergent synthesis workflow converting the Resorcinol scaffold into a library of novel ACCase inhibitors.

Coupling Protocol (SNAr)
  • Dissolution: Dissolve Methyl 2-(3-hydroxyphenoxy)propanoate (1.0 eq) in dry DMF.

  • Activation: Add K₂CO₃ (1.5 eq) . Stir for 15 min.

  • Addition: Add the Heteroaryl Chloride (e.g., 2-chloro-5-trifluoromethylpyridine) (1.1 eq).

  • Reaction: Heat to 100–120°C for 4–8 hours.

    • Note: The electron-withdrawing group on the heteroaryl ring is essential for this substitution to proceed efficiently.

  • Purification: Standard aqueous workup followed by recrystallization (ethanol/water) or silica chromatography.

Analytical & Safety Data
Analytical QC Specifications
ParameterSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Purity ≥ 98.0%HPLC (C18, ACN:H₂O gradient)
Identity Matches Reference Spectrum¹H-NMR (400 MHz)
Moisture ≤ 0.5%Karl Fischer
Enantiomeric Excess Report Value (if chiral synthesis)Chiral HPLC (Chiralcel OD-H)
Safety & Handling (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H412: Harmful to aquatic life with long-lasting effects (typical of phenol ethers).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of propionate vapors.

References
  • Bayer CropScience. (2008). Process for the preparation of aryloxyphenoxypropionates. US Patent Application US20080167313A1.[5] Link

  • Gronwald, J. W. (1991). Lipid biosynthesis inhibitors. Weed Science, 39(3), 435-449. (Mechanistic foundation of ACCase inhibition). Link

  • ChemicalBook. (2023). Synthesis of Ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate. (Analogous synthesis protocol validation). Link

  • PubChem. (2023). Methyl 2-phenoxypropanoate derivatives and safety data. National Library of Medicine. Link

  • Takasawa, Y., et al. (2024). Novel Aryloxyphenoxypropionate Herbicides: Synthesis and Structure-Activity Relationships. Journal of Pesticide Science. (Contextualizing meta-substitution in novel discovery).

Sources

Method

Application Notes and Protocols for Plant Metabolism Studies of Phenoxypropanoate Esters

Introduction: The Significance of Understanding Phenoxypropanoate Ester Metabolism in Plants Phenoxypropanoate esters are a critical class of herbicides widely employed in modern agriculture for the selective control of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Understanding Phenoxypropanoate Ester Metabolism in Plants

Phenoxypropanoate esters are a critical class of herbicides widely employed in modern agriculture for the selective control of grass weeds in broadleaf crops.[1] These compounds are typically applied as esters to enhance their uptake through the waxy cuticle of plant leaves.[2] Once absorbed, they undergo metabolic transformation within the plant to their herbicidally active acid form.[2][3] This bioactivation is a key step in their mode of action, which involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis.[4]

The efficacy and selectivity of these herbicides are intricately linked to the rate and pathways of their metabolism within different plant species.[2] Susceptible weed species are effectively controlled because they readily convert the ester to the toxic acid, which then accumulates at the target site. Conversely, tolerant crop species and resistant weed biotypes often possess metabolic mechanisms to rapidly detoxify the herbicide, preventing it from reaching lethal concentrations at the ACCase enzyme.[1] Therefore, a thorough understanding of the metabolic fate of phenoxypropanoate esters in plants is paramount for researchers, scientists, and drug development professionals. Such knowledge is essential for developing new, more effective herbicides, managing the evolution of herbicide resistance, and ensuring crop safety.

This document provides a comprehensive guide to the principles and methodologies for studying the metabolism of phenoxypropanoate esters in plants. It outlines the key metabolic pathways, details robust analytical techniques, and provides step-by-step protocols for conducting these studies in a research setting.

Core Metabolic Pathways of Phenoxypropanoate Esters in Plants

The metabolic journey of a phenoxypropanoate ester within a plant is a multi-phase process designed to detoxify and eliminate the foreign compound (xenobiotic). This process can be broadly categorized into three phases:

  • Phase I: Modification. The initial and most critical step is the hydrolysis of the ester linkage to release the biologically active carboxylic acid.[5][6] This reaction is catalyzed by carboxylesterase enzymes within the plant.[2] Subsequent Phase I reactions can involve oxidation, primarily through the action of cytochrome P450 monooxygenases (P450s).[7][8] These enzymes can introduce hydroxyl groups onto the aromatic rings of the molecule (aryl hydroxylation) or modify alkyl side chains (alkyl hydroxylation).[7][9]

  • Phase II: Conjugation. The modified metabolites from Phase I, now bearing reactive functional groups like hydroxyls or carboxyls, are then conjugated to endogenous molecules such as sugars (e.g., glucose) or amino acids.[10] This process increases the water solubility of the metabolites, facilitating their transport and sequestration within the plant cell.[10]

  • Phase III: Compartmentalization. In the final phase, the conjugated metabolites are transported and sequestered into cellular compartments, primarily the vacuole, or are incorporated into insoluble cellular components like lignin.[11] This effectively removes the herbicide and its metabolites from active circulation within the plant.

Metabolic Pathway of Phenoxypropanoate Esters cluster_0 Phase I: Modification cluster_1 Phase II: Conjugation cluster_2 Phase III: Compartmentalization Phenoxypropanoate Ester Phenoxypropanoate Ester Active Acid Active Acid Phenoxypropanoate Ester->Active Acid Hydrolysis (Esterases) Oxidized Metabolites Oxidized Metabolites Active Acid->Oxidized Metabolites Hydroxylation (P450s) Conjugated Metabolites Conjugated Metabolites Oxidized Metabolites->Conjugated Metabolites Glycosylation, etc. Vacuolar Sequestration Vacuolar Sequestration Conjugated Metabolites->Vacuolar Sequestration Cell Wall Incorporation Cell Wall Incorporation Conjugated Metabolites->Cell Wall Incorporation

Caption: Generalized metabolic pathway of phenoxypropanoate esters in plants.

Analytical Methodologies for Metabolism Studies

The investigation of phenoxypropanoate ester metabolism necessitates sensitive and specific analytical techniques to identify and quantify the parent compound and its various metabolites. The use of radiolabeled compounds, typically with ¹⁴C, is a highly effective and widely used method for tracing the fate of the herbicide within the plant.[12]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone technique for separating the parent ester, the active acid, and its various metabolites from plant extracts.[12][13] Reversed-phase columns, such as C18, are commonly used with a gradient elution of an acidified aqueous mobile phase and an organic solvent like acetonitrile or methanol.[1][14]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS or LC-MS/MS), mass spectrometry provides structural information for the definitive identification of metabolites.[1] Electrospray ionization (ESI) is a common ionization technique for these compounds.[1]

  • Radiometric Detection: For studies using radiolabeled herbicides, online radioactivity detectors (e.g., flow scintillation analyzers) coupled to the HPLC system allow for the quantification of ¹⁴C in each separated peak.[15] Alternatively, fractions can be collected and analyzed by liquid scintillation counting.[1]

  • Thin Layer Chromatography (TLC): TLC offers a simpler and lower-cost alternative for the separation of metabolites, particularly for initial screening purposes.[12]

Experimental Protocols

The following protocols provide a framework for conducting comprehensive studies on the metabolism of phenoxypropanoate esters in plants. These protocols can be adapted based on the specific research questions, plant species, and available equipment.

Protocol 1: Whole-Plant Absorption, Translocation, and Metabolism Study

This protocol is designed to provide a holistic view of the herbicide's fate following application to a living plant.

1. Plant Growth and Treatment:

  • Grow susceptible and resistant plant biotypes under controlled environmental conditions (e.g., 16-hour photoperiod, 25°C/18°C day/night).[1]
  • At the 2-3 leaf stage, apply a known amount of ¹⁴C-labeled phenoxypropanoate ester to a specific leaf of each plant using a microsyringe.[13]

2. Sample Harvesting and Sectioning:

  • At designated time points (e.g., 6, 24, 48, and 72 hours after treatment), harvest the treated plants.
  • Carefully wash the treated leaf with a suitable solvent (e.g., acetone:water) to recover any unabsorbed herbicide.
  • Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.[1]

3. Quantification of Radioactivity:

  • Dry the plant sections and combust them using a biological oxidizer.
  • Quantify the ¹⁴CO₂ released from combustion using liquid scintillation counting.[1]
  • Quantify the radioactivity in the leaf wash solution as well.
  • Calculate the percentage of absorbed and translocated herbicide.

4. Metabolite Extraction and Analysis:

  • Homogenize the plant tissues in a suitable extraction solvent (e.g., 90% acetone).[15]
  • Centrifuge the homogenate to pellet plant debris.[1]
  • Concentrate the supernatant and analyze it using HPLC with radiometric detection or LC-MS/MS.

"Plant Growth" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Herbicide Application" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Harvesting & Sectioning" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Radioactivity Quantification" [fillcolor="#FBBC05", fontcolor="#202124"]; "Metabolite Extraction" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "HPLC/LC-MS Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Plant Growth" -> "Herbicide Application"; "Herbicide Application" -> "Harvesting & Sectioning"; "Harvesting & Sectioning" -> "Radioactivity Quantification"; "Harvesting & Sectioning" -> "Metabolite Extraction"; "Metabolite Extraction" -> "HPLC/LC-MS Analysis"; }

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(3-hydroxyphenoxy)propanoate

Welcome to the technical support center for the synthesis of Methyl 2-(3-hydroxyphenoxy)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(3-hydroxyphenoxy)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to improve your experimental outcomes.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section is dedicated to resolving specific issues that may arise during the synthesis of Methyl 2-(3-hydroxyphenoxy)propanoate. We will explore the causality behind these problems and offer practical, step-by-step solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in the synthesis of Methyl 2-(3-hydroxyphenoxy)propanoate, typically performed via a Williamson ether synthesis, can be attributed to several factors.[1][2][3][4] Let's break down the potential culprits and their solutions.

A. Incomplete Deprotonation of Resorcinol:

The Williamson ether synthesis requires the formation of a phenoxide from the hydroxyl group of resorcinol.[3][4] Incomplete deprotonation is a common reason for low yields.

  • Underlying Cause: The chosen base may not be strong enough to fully deprotonate the phenol, or the reaction conditions may not be optimal for the deprotonation to go to completion. While resorcinol is more acidic than simple phenols, an appropriate base is still crucial.

  • Troubleshooting Steps:

    • Base Selection: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH), potassium hydride (KH), or sodium methoxide (NaOMe) will ensure more complete deprotonation.[4] For aryl ethers, bases like NaOH, KOH, K₂CO₃, or Cs₂CO₃ are often employed.[4]

    • Solvent Choice: The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction by solvating the cation of the base, thus making the anion more nucleophilic.[4]

    • Reaction Conditions: Ensure the deprotonation step is allowed sufficient time to proceed to completion. This can be monitored by techniques like thin-layer chromatography (TLC) if a suitable staining method is available for the phenoxide.

B. Competing Side Reactions:

Several side reactions can compete with the desired SN2 reaction, leading to a decrease in the yield of the target product.

  • Underlying Cause:

    • Elimination (E2) Reaction: If the alkyl halide used is secondary or sterically hindered, an E2 elimination reaction can compete with the SN2 substitution, forming an alkene byproduct.[3][4]

    • Dialkylation of Resorcinol: Since resorcinol has two hydroxyl groups, there is a possibility of dialkylation, where both hydroxyl groups react with the methyl 2-bromopropanoate.

  • Troubleshooting Steps:

    • Choice of Alkyl Halide: Use a primary alkyl halide if possible. In this synthesis, methyl 2-bromopropanoate is a secondary halide, which can be prone to elimination. Using methyl 2-chloropropanoate might reduce the rate of the desired SN2 reaction but could also suppress the E2 side reaction to some extent.

    • Control of Stoichiometry: To minimize dialkylation, use a slight excess of resorcinol relative to the methyl 2-bromopropanoate. This will statistically favor mono-alkylation. The unreacted resorcinol can be removed during the workup.

    • Temperature Control: Lowering the reaction temperature can favor the SN2 reaction over the E2 elimination, as the activation energy for elimination is typically higher.

C. Suboptimal Reaction Conditions:

The overall reaction conditions play a critical role in maximizing the yield.

  • Underlying Cause: Incorrect temperature, reaction time, or inefficient mixing can lead to an incomplete reaction.

  • Troubleshooting Steps:

    • Temperature Optimization: The reaction should be heated to ensure a reasonable reaction rate, but excessive heat can promote side reactions. A typical temperature range for Williamson ether synthesis is between 50-100 °C, depending on the solvent.[1]

    • Reaction Monitoring: Actively monitor the reaction progress using TLC or gas chromatography (GC). The reaction should be stopped once the starting material is consumed to prevent the formation of degradation products.

    • Efficient Stirring: Ensure the reaction mixture is stirred vigorously to maintain homogeneity, especially if a solid base like K₂CO₃ is used.

Here is a workflow diagram to guide your troubleshooting process for low yield:

Low_Yield_Troubleshooting cluster_deprotonation Deprotonation Issues cluster_side_reactions Side Reactions cluster_conditions Reaction Conditions start Low Yield Observed check_deprotonation Check Deprotonation of Resorcinol start->check_deprotonation check_side_reactions Investigate Side Reactions start->check_side_reactions check_conditions Review Reaction Conditions start->check_conditions base_selection Optimize Base (e.g., NaH, NaOMe) check_deprotonation->base_selection solvent_choice Use Polar Aprotic Solvent (DMF, DMSO) check_deprotonation->solvent_choice elimination Consider Alternative Halide (e.g., Chloro-) check_side_reactions->elimination dialkylation Adjust Stoichiometry (Excess Resorcinol) check_side_reactions->dialkylation temperature Optimize Temperature check_conditions->temperature monitoring Monitor Reaction Progress (TLC, GC) check_conditions->monitoring improve_yield Improved Yield base_selection->improve_yield solvent_choice->improve_yield elimination->improve_yield dialkylation->improve_yield temperature->improve_yield monitoring->improve_yield

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing significant amounts of unreacted starting materials. What should I do?

The presence of unreacted starting materials, primarily resorcinol and methyl 2-bromopropanoate, indicates an incomplete reaction.

A. Insufficient Reaction Time or Temperature:

  • Underlying Cause: The reaction may not have been allowed to proceed for a long enough duration or at a high enough temperature to reach completion.

  • Troubleshooting Steps:

    • Extend Reaction Time: Continue to monitor the reaction by TLC or GC and extend the reaction time until the starting materials are consumed.

    • Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring for the formation of byproducts.

B. Deactivation of Reagents:

  • Underlying Cause: The reagents may have degraded or been deactivated.

    • Base: The base may have absorbed moisture from the atmosphere, reducing its effectiveness.

    • Alkyl Halide: The methyl 2-bromopropanoate may have hydrolyzed or degraded over time.

  • Troubleshooting Steps:

    • Use Fresh Reagents: Ensure that the base is dry and the alkyl halide is of high purity. It is good practice to use freshly opened or properly stored reagents.

    • Inert Atmosphere: For highly sensitive reactions, particularly when using strong bases like NaH, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the deactivation of reagents by atmospheric moisture and oxygen.

Question 3: My final product is difficult to purify. What are the common impurities and how can I remove them?

Purification challenges often arise from the presence of unreacted starting materials, side products, and byproducts from the workup procedure.

A. Common Impurities:

  • Unreacted Resorcinol: Due to its polarity and two hydroxyl groups, resorcinol can be challenging to separate from the desired product.

  • Dialkylated Product: The diether byproduct will have a different polarity compared to the desired monoether.

  • Elimination Product: The alkene formed from the E2 reaction.

  • Hydrolysis Product: Hydrolysis of the ester group on the product or starting material can lead to the corresponding carboxylic acid.

B. Purification Strategies:

  • Aqueous Workup:

    • Base Wash: Washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or K₂CO₃) can effectively remove unreacted resorcinol by converting it to its water-soluble salt.[1]

    • Acid Wash: A subsequent wash with a dilute acid (e.g., 1M HCl) can remove any remaining basic impurities.[5]

    • Brine Wash: A final wash with a saturated sodium chloride solution helps to remove residual water from the organic layer.[6]

  • Chromatography:

    • Flash Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A typical solvent system would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[7] The optimal solvent ratio should be determined by TLC analysis.

  • Recrystallization:

    • If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be an excellent method for achieving high purity.[2]

Here is a diagram illustrating a typical purification workflow:

Purification_Workflow cluster_workup Workup Steps cluster_purification Purification Method start Crude Reaction Mixture aqueous_workup Aqueous Workup start->aqueous_workup extraction Extraction with Organic Solvent aqueous_workup->extraction base_wash 1. Base Wash (e.g., 5% NaOH) aqueous_workup->base_wash drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration purification Purification concentration->purification final_product Pure Product purification->final_product chromatography Flash Column Chromatography purification->chromatography recrystallization Recrystallization (if solid) purification->recrystallization acid_wash 2. Acid Wash (e.g., 1M HCl) base_wash->acid_wash brine_wash 3. Brine Wash acid_wash->brine_wash brine_wash->extraction chromatography->final_product recrystallization->final_product

Caption: General purification workflow.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of Methyl 2-(3-hydroxyphenoxy)propanoate, providing insights into alternative synthetic routes and best practices.

Question 1: Are there alternative methods to the Williamson ether synthesis for preparing this compound?

Yes, several other methods can be employed for the synthesis of aryl ethers, each with its own advantages and disadvantages.

  • Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a phenol under mild conditions, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][8][9][10][11] A key advantage is that it proceeds with inversion of configuration at the alcohol's stereocenter, which can be important for stereospecific syntheses.[8][9][10] However, the reagents are relatively expensive, and the removal of byproducts like triphenylphosphine oxide can be challenging.[6][8]

  • Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and a phenol.[12][13][14] Traditional Ullmann conditions often require high temperatures, but modern variations with ligands allow for milder reaction conditions.[13] This method is particularly useful for the synthesis of diaryl ethers.[4]

The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the need for stereochemical control.

Question 2: What is the optimal stoichiometry of reagents for the Williamson ether synthesis of this compound?

The optimal stoichiometry is crucial for maximizing the yield of the desired mono-alkylated product and minimizing the formation of the di-alkylated byproduct.

A recommended starting point is to use a slight molar excess of resorcinol relative to the methyl 2-bromopropanoate. A ratio of 1.2 to 1.5 equivalents of resorcinol to 1 equivalent of methyl 2-bromopropanoate is often a good starting point. The amount of base should be sufficient to deprotonate the desired amount of resorcinol, so typically 1.2 to 1.5 equivalents of base would be used as well.

Question 3: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and chromatographic techniques should be used to confirm the structure and assess the purity of the synthesized Methyl 2-(3-hydroxyphenoxy)propanoate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons of the resorcinol ring, the methine and methyl protons of the propanoate chain, and the methyl ester protons.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl group (if present as an impurity or in the product), the ester carbonyl group, and the aromatic C-O ether linkage.

  • Chromatography:

    • TLC: A quick and easy way to assess the purity of the product and to determine the appropriate solvent system for column chromatography.

    • GC or High-Performance Liquid Chromatography (HPLC): Can provide a quantitative measure of the purity of the final product.

III. Experimental Protocols

Optimized Protocol for Williamson Ether Synthesis

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Resorcinol

  • Methyl 2-bromopropanoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • 5% Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.2 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Slowly add methyl 2-bromopropanoate (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with 5% NaOH solution (2x), followed by 1M HCl solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 1: Reagent Quantities for a 10 mmol Scale Reaction

ReagentMolar Eq.Amount
Methyl 2-bromopropanoate1.010 mmol, 1.67 g
Resorcinol1.212 mmol, 1.32 g
Potassium Carbonate1.515 mmol, 2.07 g
DMF-50 mL

IV. References

  • ChemicalBook. ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate synthesis.

  • Organic Chemistry Portal. Mitsunobu Reaction.

  • Lamar University. The Williamson Ether Synthesis.

  • University of Colorado Boulder. The Williamson Ether Synthesis.

  • Organic Synthesis. Mitsunobu reaction.

  • UW-Green Bay. Experiment 06 Williamson Ether Synthesis.

  • Google Patents. Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.

  • Master Organic Chemistry. The Williamson Ether Synthesis.

  • Chemistry Steps. Mitsunobu Reaction.

  • J&K Scientific LLC. Williamson Ether Synthesis.

  • Organic Chemistry Portal. Mitsunobu Reaction.

  • Master Organic Chemistry. Mitsunobu Reaction.

  • SynArchive. Ullmann Condensation.

  • Wikipedia. Ullmann condensation.

  • Organic Chemistry Portal. Ullmann Reaction.

Sources

Optimization

Optimizing reaction conditions for "Methyl 2-(3-hydroxyphenoxy)propanoate"

Topic: Optimizing reaction conditions for "Methyl 2-(3-hydroxyphenoxy)propanoate" Subject: Optimization of O-Alkylation Conditions for Methyl 2-(3-hydroxyphenoxy)propanoate Case ID: O-ALK-RES-001 Status: Active Guide Aud...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for "Methyl 2-(3-hydroxyphenoxy)propanoate"

Subject: Optimization of O-Alkylation Conditions for Methyl 2-(3-hydroxyphenoxy)propanoate Case ID: O-ALK-RES-001 Status: Active Guide Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Reaction Overview

The Challenge: Synthesizing Methyl 2-(3-hydroxyphenoxy)propanoate requires the mono-alkylation of resorcinol (1,3-dihydroxybenzene) with an


-halo ester (typically methyl 2-bromo- or 2-chloropropanoate). The primary technical hurdles are selectivity  (preventing double alkylation of the second hydroxyl group) and chemoselectivity  (preventing hydrolysis of the methyl ester moiety).

The Solution: This guide provides a "Golden Standard" protocol utilizing a weak base/polar aprotic solvent system (


/Acetone or MeCN) to maximize mono-selectivity. It includes a troubleshooting matrix for common deviations.

Chemical Transformation:



Standard Operating Procedure (The "Golden" Protocol)

Note: This protocol is designed for 10 mmol scale. Scale up linearly.

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
Resorcinol Substrate1.5 - 2.0 Excess is critical to favor mono-alkylation.
Methyl 2-bromopropanoate Electrophile1.0Limiting reagent.
Potassium Carbonate (

)
Base1.2 - 1.5Anhydrous, granular (ground).
Acetone (or MeCN)Solvent[0.2 M]Must be dry to prevent ester hydrolysis.
Potassium Iodide (KI) Catalyst0.1Optional: Essential if using chloro-propanoate.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with nitrogen (

    
    ).
    
  • Dissolution: Add Resorcinol (1.5 eq) and Anhydrous Acetone . Stir until fully dissolved.

  • Deprotonation: Add

    
     (1.2 eq) . Stir at room temperature for 15–30 minutes. Why? This allows partial deprotonation and formation of the phenoxide surface species before the electrophile is introduced.
    
  • Addition: Add Methyl 2-bromopropanoate (1.0 eq) dropwise over 10 minutes.

  • Reaction: Heat to gentle reflux (

    
    C for acetone) for 6–12 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexanes).
    
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off solid inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Redissolve residue in EtOAc and wash with Water (3x) to remove excess Resorcinol (highly water-soluble).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (

    
    , Gradient 10% 
    
    
    
    30% EtOAc/Hexanes) to separate mono-ether from trace di-ether.

Troubleshooting & FAQs

Q1: I am seeing significant formation of the di-alkylated byproduct (dimethyl 2,2'-(1,3-phenylenebis(oxy))dipropanoate). How do I stop this?

Diagnosis: The concentration of the electrophile is too high relative to the unreacted resorcinol, or the base is too strong. Corrective Action:

  • Increase Stoichiometry: Increase Resorcinol to 2.0 or 2.5 equivalents . This statistically favors the collision of the electrophile with unreacted resorcinol rather than the mono-product.

  • Dilution: reduce the reaction concentration from 0.5 M to 0.1 M .

  • Dosing: Add the Methyl 2-bromopropanoate slowly (syringe pump over 1 hour) rather than in one portion.

Q2: My reaction conversion is stalled at 50%, even after 24 hours.

Diagnosis: This often happens when using the chloro-propanoate derivative without a catalyst, or if the base particle size is too large (low surface area). Corrective Action:

  • Finkelstein Catalysis: Add 10 mol% Potassium Iodide (KI) . This converts the unreactive alkyl chloride into a highly reactive alkyl iodide in situ.

  • Grind the Base: Use a mortar and pestle to grind the

    
     into a fine powder before use. This increases the surface area for the heterogeneous reaction.
    
  • Solvent Switch: Switch from Acetone (BP

    
    C) to Acetonitrile (MeCN, BP 
    
    
    
    C)
    or DMF (Reaction at
    
    
    C)
    to overcome the activation energy barrier.

Q3: I am losing my methyl ester group (formation of carboxylic acid).

Diagnosis: Saponification (Hydrolysis) is occurring. This is caused by the presence of water or the use of hydroxide bases (NaOH/KOH). Corrective Action:

  • Base Selection: Never use NaOH or KOH for this substrate. Stick to

    
      or 
    
    
    
    .
  • Water Control: Ensure the solvent is anhydrous. Commercial "Technical Grade" acetone often contains significant water. Use molecular sieves or analytical grade anhydrous solvents.

Q4: How do I efficiently remove the excess Resorcinol without a column?

Diagnosis: Resorcinol is very sticky and difficult to remove by simple evaporation. Corrective Action: Resorcinol has high water solubility (


).
  • Dissolve the crude oil in Toluene (instead of EtOAc). Resorcinol is sparingly soluble in cold toluene, while the product is soluble.

  • Wash the Toluene layer vigorously with warm water (3x) .

  • Cool the toluene layer to

    
    C to precipitate any remaining resorcinol before final filtration.
    

Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways and the logic behind the optimized conditions.

ReactionPathway cluster_opt Optimization Logic Resorcinol Resorcinol (Starting Material) MonoAnion Mono-Phenoxide Intermediate Resorcinol->MonoAnion Deprotonation DiAnion Di-Phenoxide Resorcinol->DiAnion Excess Base Base Base (K2CO3) Base->MonoAnion Target TARGET PRODUCT Methyl 2-(3-hydroxyphenoxy)propanoate MonoAnion->Target Primary Pathway (Control via Stoichiometry) Electrophile Methyl 2-bromopropanoate Electrophile->Target DiProduct SIDE PRODUCT Di-alkylated Impurity Target->DiProduct Over-Alkylation (Risk if Eq > 1.0) Hydrolysis SIDE PRODUCT Carboxylic Acid (Hydrolysis) Target->Hydrolysis Water/Strong Base DiAnion->DiProduct Tip1 Use 1.5-2.0 eq Resorcinol to favor Target Tip2 Use Weak Base (K2CO3) to avoid Hydrolysis

Caption: Reaction network showing the competitive formation of mono- vs. di-alkylated products and the hydrolysis risk vector.

References

  • Williamson Ether Synthesis Mechanism & Selectivity

    • Mechanism, kinetics and selectivity of a Williamson ether synthesis. Royal Society of Chemistry.
  • General Procedure for O-Alkylation of Phenols

    • Alcohol to Ether using Williamson synthesis (O-Alkylation).[3][4] Organic Chemistry Portal.

  • Resorcinol Mono-alkylation Specifics

    • Selective monoalkylation of resorcinol.
    • (Note: Generalized reference for mono-alkylation strategy).

  • Optimization of Alpha-Halo Ester Reactions

    • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons.[4] Francis Academic Press.[4]

Sources

Troubleshooting

"Methyl 2-(3-hydroxyphenoxy)propanoate" stability and storage issues

Welcome to the technical support center for Methyl 2-(3-hydroxyphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(3-hydroxyphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of Methyl 2-(3-hydroxyphenoxy)propanoate, providing potential causes and actionable solutions.

Q1: I'm observing a new, unexpected peak in my HPLC analysis after storing my compound in an aqueous buffer. What could be the cause?

A1: The appearance of a new peak in your HPLC chromatogram is a strong indicator of compound degradation. For Methyl 2-(3-hydroxyphenoxy)propanoate, the primary suspect is hydrolysis, a common degradation pathway for phenolic esters in aqueous solutions.[1][2] The rate and nature of this hydrolysis are highly dependent on the pH of your buffer.

  • Scientific Rationale: Methyl 2-(3-hydroxyphenoxy)propanoate contains both an ester and an ether linkage. Studies on similar compounds, such as fenoxaprop-ethyl, have shown that these linkages are susceptible to cleavage under both acidic and basic conditions.[3][4][5]

    • In acidic conditions (pH < 5): You may observe cleavage of the ether linkage, resulting in the formation of methyl 2-hydroxypropanoate and 3-hydroxyphenol.

    • In basic conditions (pH > 8): The ester bond is likely to be hydrolyzed, yielding 2-(3-hydroxyphenoxy)propanoic acid and methanol.[4]

    • Neutral conditions (pH 6-7): The compound is expected to be most stable, though some degree of hydrolysis can still occur over time.[4][6]

Troubleshooting Workflow:

To diagnose and resolve this issue, follow this step-by-step protocol:

  • pH Verification: Immediately measure the pH of the solution in which the compound is stored.

  • Sample Analysis: If possible, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the new peak. This will help in confirming the identity of the degradation product.

  • Stability Study: Perform a short-term stability study by preparing fresh solutions in buffers of varying pH (e.g., pH 4, 7, and 9) and analyzing them by HPLC at different time points (e.g., 0, 2, 4, 8, and 24 hours). This will confirm the pH-dependent nature of the degradation.

  • Solution Preparation: For future experiments, prepare fresh solutions of Methyl 2-(3-hydroxyphenoxy)propanoate in a neutral buffer (pH ~7) immediately before use.

Q2: My stock solution of Methyl 2-(3-hydroxyphenoxy)propanoate has developed a yellow tint. Is it still usable?

A2: A change in color, such as the development of a yellow tint, often suggests oxidative degradation. The phenolic hydroxyl group in Methyl 2-(3-hydroxyphenoxy)propanoate makes the compound susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.

  • Scientific Rationale: Phenolic compounds are known for their antioxidant properties, which means they are readily oxidized.[7][8] This oxidation can lead to the formation of colored quinone-type structures. While the antioxidant activity of phenolic acid esters has been studied, their stability against oxidation is also a critical factor.[7][9]

Troubleshooting Protocol:

  • Visual Inspection: Note the intensity of the color change. A faint tint may indicate minimal degradation, but a significant color change suggests substantial decomposition.

  • Purity Check: Re-analyze the solution by HPLC to quantify the remaining percentage of the parent compound and identify any new degradation peaks.

  • Source of Oxidation: Review your storage and handling procedures.

    • Was the solution stored in a tightly sealed container?

    • Was it protected from light?

    • Was it prepared with high-purity solvents?

  • Preventative Measures:

    • Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Use amber vials or wrap containers in aluminum foil to protect from light.

    • Prepare solutions using de-gassed solvents.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the long-term storage and handling of Methyl 2-(3-hydroxyphenoxy)propanoate.

Q3: What are the ideal long-term storage conditions for solid Methyl 2-(3-hydroxyphenoxy)propanoate?

A3: For long-term storage of the solid compound, we recommend the following conditions to minimize degradation:

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of potential solid-state degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the phenolic group.
Light Protected from light (Amber vial)Prevents light-induced degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis from absorbed moisture.

Q4: What are the known incompatibilities of this compound with common solvents or excipients?

A4: Based on the chemical structure of Methyl 2-(3-hydroxyphenoxy)propanoate, the following incompatibilities should be considered:

  • Strong Acids and Bases: Avoid dissolving the compound in highly acidic or basic solutions to prevent rapid hydrolysis.[4][5]

  • Oxidizing Agents: Reagents such as peroxides, permanganates, and dichromates should be avoided as they can oxidize the phenolic hydroxyl group.

  • Primary and Secondary Amines: These can potentially react with the ester group via aminolysis, especially at elevated temperatures.

Q5: How should I prepare stock solutions for my experiments?

A5: To ensure the integrity of your experimental results, follow these best practices for preparing stock solutions:

  • Solvent Selection: Use a high-purity, anhydrous, and inert solvent. For biological experiments, DMSO or ethanol are common choices. For analytical purposes, acetonitrile or methanol are suitable.

  • Fresh Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage of Solutions: If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protected container.

  • Inert Atmosphere: For extended storage of solutions, consider purging the vial with an inert gas before sealing.

Visual Troubleshooting Guide

The following diagram illustrates a decision-making workflow for troubleshooting common stability issues with Methyl 2-(3-hydroxyphenoxy)propanoate.

Stability_Troubleshooting start Start: Experimental Anomaly Observed hplc_issue Unexpected Peak in HPLC? start->hplc_issue color_change Solution Color Change? start->color_change hplc_issue->color_change No check_ph Measure pH of Solution hplc_issue->check_ph Yes check_storage Review Storage Conditions (Light/Air Exposure) color_change->check_storage Yes no_issue No Obvious Issue. Consider other experimental variables. color_change->no_issue No ph_acid_base pH Acidic (<5) or Basic (>8)? check_ph->ph_acid_base ph_neutral pH Neutral (6-7)? ph_acid_base->ph_neutral No hydrolysis Likely Hydrolysis. Prepare fresh solution in neutral buffer. ph_acid_base->hydrolysis Yes slow_hydrolysis Slow Hydrolysis Possible. Minimize storage time. ph_neutral->slow_hydrolysis oxidation Likely Oxidation. Store under inert gas, protect from light. check_storage->oxidation

Caption: Troubleshooting workflow for stability issues.

References

  • Buur, A., & Bundgaard, H. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 12(10), 2357-2373.
  • Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of agricultural and food chemistry, 47(5), 2153–2159.
  • Buur, A., & Bundgaard, H. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters With Fatty Acid-Like Structures Towards Hydrolysis in Aqueous Solutions. PubMed.
  • Wang, J., Liu, J., Zhang, C., Liu, H., & Wang, P. (2007). Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl. Chemosphere, 68(11), 2137–2143.
  • Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
  • Sotiroudis, G., & Sotiroudis, T. G. (2013). Antioxidant Stability of Phenolic Acids and Their Esters.
  • Wang, J., Liu, J., Zhang, C., Liu, H., & Wang, P. (2007). Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl.
  • Schmidt, S., & Pokorný, J. (2005). Oxidative stability of phenolic acids and their alkyl esters expressed as induction periods measured in FAME prepared from original sunflower oil (tocopherol-free test medium) using the Oxidograph method.
  • Wdowiak, K., Rój, E., & Gwadera, M. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules (Basel, Switzerland), 26(16), 4997.

Sources

Optimization

Technical Support Center: Resolving Enantiomers of Methyl 2-(3-hydroxyphenoxy)propanoate

Introduction: Welcome to the technical support guide for the chiral resolution of Methyl 2-(3-hydroxyphenoxy)propanoate. This molecule, a key intermediate in pharmaceutical and agrochemical synthesis, possesses a single...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the chiral resolution of Methyl 2-(3-hydroxyphenoxy)propanoate. This molecule, a key intermediate in pharmaceutical and agrochemical synthesis, possesses a single stereocenter, leading to two enantiomers. The differential biological activity of enantiomers makes their separation and analysis a critical step in development and manufacturing.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles in stereochemistry and separation science to empower researchers in their experimental workflows. We will explore the three primary resolution strategies: diastereomeric salt crystallization (following hydrolysis), direct chromatographic separation by HPLC, and enzymatic kinetic resolution.

Section 1: Troubleshooting Guide - Diastereomeric Salt Resolution

This method first requires the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(3-hydroxyphenoxy)propanoic acid. The resulting racemic acid is then reacted with a single enantiomer of a chiral base to form diastereomeric salts, which can be separated by crystallization due to their different physical properties.[4][5]

Q1: My diastereomeric salt crystallization is not yielding any precipitate. What are the likely causes and solutions?

This is a common issue often related to the solution not being sufficiently supersaturated. Supersaturation is the thermodynamic driving force for crystallization. If the concentration of your diastereomeric salt is below its solubility limit in the chosen solvent, no crystals will form.

Troubleshooting Steps & Causality:

  • Increase Concentration: The most direct way to induce supersaturation is to carefully evaporate the solvent.[6] Perform this gradually at a controlled temperature to avoid "oiling out."

  • Employ an Anti-Solvent: Introduce a solvent in which the diastereomeric salt is less soluble.[6] This reduces the overall solubility of the salt in the mixed solvent system, thereby increasing supersaturation. Add the anti-solvent slowly to the stirred solution until turbidity persists.

  • Reduce Temperature: Solubility typically decreases with temperature.[6] A slow, controlled cooling ramp can gently bring the solution into a supersaturated state, promoting the formation of well-ordered crystals. Rapid cooling can lead to the formation of small, impure crystals or oils.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, introducing a "seed" crystal can overcome the kinetic barrier to nucleation and initiate crystallization.[6][7]

  • Solvent Screening: The initial solvent choice is critical. If the salt is too soluble, even at high concentrations and low temperatures, you must switch to a different solvent system. A systematic solvent screen is the most robust approach.

Protocol: Diastereomeric Salt Crystallization Screen
  • Preparation: In separate small vials, dissolve a fixed amount of the crude diastereomeric salt mixture in a minimal volume of various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile) with gentle heating.

  • Cooling: Allow the vials to cool slowly to room temperature, then transfer to a 4°C refrigerator.

  • Observation: Monitor the vials for crystal formation over 24-48 hours. Note the quantity and quality of crystals.

  • Analysis: Isolate any crystals formed, wash with a small amount of cold solvent, and analyze the diastereomeric excess (d.e.) by HPLC or NMR to identify the most effective solvent.

Q2: After several recrystallizations, the diastereomeric excess (d.e.) is not improving. Am I dealing with a solid solution?

This is a strong possibility. In an ideal resolution, one diastereomer is significantly less soluble, allowing for its purification. However, sometimes the crystal lattice of the less soluble diastereomer can incorporate the more soluble one, forming a single solid phase known as a solid solution.[6] This makes purification by simple recrystallization ineffective, as both diastereomers crystallize together.[6][8]

Confirmation & Troubleshooting Workflow:

  • Confirmation: Repeatedly recrystallize your salt. If the d.e. plateaus and does not improve beyond a certain point, a solid solution is the likely cause.[6] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also provide evidence of a solid solution.[6]

G start Initial Crystallization: Low or Plateauing d.e. confirm Confirm Solid Solution (Recrystallization & DSC) start->confirm strategy Select Strategy confirm->strategy solvent Change Solvent System (Alter H-bonding, Polarity) strategy->solvent Is solvent screening feasible? agent Change Resolving Agent (Different Crystal Packing) strategy->agent Is a new agent available? anneal Thermal Cycling (Annealing) (Promote Phase Separation) strategy->anneal Are other options exhausted? success Successful Resolution (High d.e.) solvent->success Success fail Re-evaluate Strategy solvent->fail No Improvement agent->success Success agent->fail No Improvement anneal->success Success anneal->fail No Improvement fail->strategy

Caption: Troubleshooting workflow for solid solution formation.

Solutions for Solid Solutions:

  • Change the Solvent System: This is the first and often most effective strategy. Solvents with different properties (e.g., polarity, hydrogen bonding capacity) can alter the interactions between the diastereomeric salts, potentially disrupting the formation of the solid solution.[6]

  • Change the Resolving Agent: A structurally different chiral resolving agent will form diastereomers with entirely different physical properties and crystal packing behaviors, which may prevent solid solution formation.[6]

  • Temperature Cycling (Annealing): In some cases, subjecting the solid solution to controlled heating and cooling cycles can induce phase separation within the solid state, allowing for subsequent purification.

Section 2: Troubleshooting Guide - Chiral HPLC Resolution

Direct separation of the enantiomers of Methyl 2-(3-hydroxyphenoxy)propanoate using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique.

Q1: I have poor or no separation of enantiomers on my chiral column. Where do I start troubleshooting?

Achieving chiral separation is an empirical process that requires systematic optimization.[9] The interaction between the analyte and the CSP is highly specific, and small changes in conditions can have a dramatic effect. The key is to follow a logical workflow.

G start Goal: Resolve Enantiomers csp_select 1. Select CSPs (e.g., Polysaccharide-based) start->csp_select mobile_phase 2. Screen Mobile Phases (NP, RP, Polar Organic) csp_select->mobile_phase Screen 2-3 columns mobile_phase->csp_select No separation, try different CSPs optimize_mp 3. Optimize Mobile Phase (Adjust modifier ratio, additives) mobile_phase->optimize_mp Found partial separation optimize_temp 4. Optimize Temperature (Usually lower T = better resolution) optimize_mp->optimize_temp final Optimized Method optimize_temp->final

Caption: Logical workflow for chiral HPLC method development.

Troubleshooting Steps & Causality:

  • Verify CSP Appropriateness: Not all CSPs work for all compounds. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and a good starting point for phenoxypropanoate structures.[10] If you see no hint of separation, your CSP may be inappropriate for the analyte.

  • Optimize the Mobile Phase: Changing the mobile phase is the most effective way to alter selectivity.[11]

    • Normal Phase (NP): (e.g., Hexane/Ethanol). Offers excellent selectivity. Vary the alcohol modifier percentage (e.g., 5% to 20%) to modulate retention and resolution.

    • Reversed Phase (RP): (e.g., Water/Acetonitrile). Necessary for samples in aqueous media but often provides lower selectivity for chiral separations than NP.

    • Polar Organic Mode: (e.g., Acetonitrile/Methanol). A good intermediate choice.

  • Use Additives: For acidic compounds (if the hydrolyzed form is analyzed) or compounds with basic impurities, small amounts of an acidic (e.g., 0.1% Trifluoroacetic Acid - TFA) or basic (e.g., 0.1% Diethylamine - DEA) additive can dramatically improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase.[10]

  • Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures enhance the subtle intermolecular interactions required for separation, leading to better resolution.[12] However, this is not universal, and temperature should be optimized (e.g., screen from 15°C to 40°C).

Table 1: Starting Conditions for Chiral HPLC Screening
ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)Condition 3 (Reversed Phase)
CSP CHIRALPAK® IA or ICCHIRALPAK® IA or ICCHIRALPAK® IA or IC
Mobile Phase Hexane/Isopropanol (90:10)Acetonitrile/Methanol (50:50)Water (0.1% Formic Acid)/Acetonitrile (50:50)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Additive None (or 0.1% TFA if needed)None (or 0.1% TFA if needed)0.1% Formic Acid

Section 3: Troubleshooting Guide - Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., hydrolysis) on one enantiomer of the racemic methyl ester, leaving the other unreacted. This results in a mixture of one enantiomer as the acid and the other as the unreacted ester, which can then be separated. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.[13]

Q1: The enantioselectivity (E-value) of my lipase-catalyzed hydrolysis is low.

Low enantioselectivity (E-value) means the enzyme is reacting with both enantiomers at similar rates, leading to poor separation. This is a common challenge that can often be overcome by optimizing reaction conditions.

Troubleshooting Steps & Causality:

  • Enzyme Screening: Enantioselectivity is highly enzyme-dependent. Lipases from different sources exhibit different selectivities. Screen a panel of commercially available lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia, Candida rugosa) to find the most selective one for your substrate.[14][15]

  • Solvent Choice (Medium Engineering): The organic solvent can significantly influence the enzyme's conformation and, thus, its selectivity.[14] Non-polar solvents like hexane or toluene are often preferred. A screen of different solvents is highly recommended.

  • Temperature Optimization: Like in HPLC, temperature affects the enzyme's activity and selectivity. Lowering the temperature can sometimes increase the E-value, although it will also slow down the reaction rate.[14] An optimal balance must be found.

  • Change the Reaction Type: Instead of hydrolysis, consider transesterification. Reacting the racemic ester with a different alcohol (e.g., butanol) in a non-aqueous solvent can sometimes proceed with much higher enantioselectivity.[14]

Protocol: Lipase-Catalyzed Kinetic Resolution
  • Setup: To a solution of racemic Methyl 2-(3-hydroxyphenoxy)propanoate (1 equivalent) in a suitable buffer (e.g., phosphate buffer, pH 7) and co-solvent (e.g., DMSO or THF, if needed for solubility), add the selected lipase (e.g., 10-50% w/w of the substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Quench the reaction (e.g., by adding a water-miscible organic solvent and filtering the enzyme), and analyze the enantiomeric excess (e.e.) of the remaining ester and the formed acid by chiral HPLC.

  • Termination: Stop the reaction at or near 50% conversion to maximize the yield and e.e. of both components.

  • Workup: After filtering the enzyme, perform an acid-base extraction to separate the resulting carboxylic acid from the unreacted ester.

Frequently Asked Questions (FAQs)

Q: What are the primary strategies for resolving Methyl 2-(3-hydroxyphenoxy)propanoate? A: The three main strategies are: 1) Hydrolysis of the ester to the carboxylic acid, followed by diastereomeric salt formation with a chiral base and separation by crystallization. 2) Direct separation of the enantiomeric esters using chiral HPLC. 3) Enzymatic kinetic resolution, where a lipase selectively hydrolyzes one enantiomer, allowing for subsequent separation of the resulting acid from the unreacted ester.

Q: Do I need to hydrolyze the ester before attempting diastereomeric salt resolution? A: Yes. The ester functional group is not sufficiently acidic or basic to form a stable salt with a common chiral resolving agent. Hydrolysis to the carboxylic acid provides the necessary acidic handle to react with a chiral amine base (e.g., (R)- or (S)-1-phenylethylamine) to form separable diastereomeric salts.[4][5]

Q: Which analytical technique is best for determining enantiomeric excess (e.e.)? A: Chiral HPLC is the most common and reliable method for determining the e.e. of both the parent ester and the hydrolyzed acid. It provides direct visualization and quantification of the two enantiomers. Chiral Gas Chromatography (GC) can also be used if the compounds are sufficiently volatile or can be derivatized.

Q: My resolution by diastereomeric crystallization is successful, but the yield is low. How can I improve it? A: A low yield suggests that a significant amount of your target diastereomer remains in the mother liquor.[6] To improve this, you can try optimizing the solvent and temperature to further minimize the solubility of the target salt.[6] Carefully concentrating the mother liquor or employing a systematic cooling profile can also help increase the yield. Seeding the solution can also encourage more complete crystallization.[6]

References

  • BenchChem. (2025). dealing with solid solutions in diastereomeric salt resolution. BenchChem Tech Support.
  • Lam, A. W. H., & Ng, K. M.
  • Umstead, W. J., & Ferraro, J. M. The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Daicel.
  • BenchChem. (2025).
  • Wikipedia. (2023). Chiral resolution.
  • Sard इनको, G. (2012).
  • Oketani, R., Shiohara, K., & Hisaki, I. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(35), 5231-5234. [Link]

  • ChemicalBook. ethyl 2-(3-hydroxyphenoxy)
  • Gotor-Fernández, V., & Gotor, V. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 19(9), 14262-14277. [Link]

  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Academia.edu. An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Dolan, J. (2023). HPLC Solutions #66: Enantiomer Separations.
  • ChemRxiv. (2023). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients.
  • Google Patents. (2014). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Minguillón, C., & Franco, P. (2010). Finding the Best Separation for Enantiomeric Mixtures.
  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Phenomenex.
  • Almac. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.
  • Royal Society of Chemistry. (2023).
  • Semantic Scholar. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with i.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Chemistry LibreTexts. (2023). 5.
  • Chemistry Steps.

Sources

Reference Data & Comparative Studies

Validation

Validating the purity of synthesized "Methyl 2-(3-hydroxyphenoxy)propanoate"

A Comparative Technical Guide for Drug Development Professionals Executive Summary & Core Directive The Challenge: In the synthesis of Methyl 2-(3-hydroxyphenoxy)propanoate (an aryloxyphenoxypropionate intermediate), sta...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary & Core Directive

The Challenge: In the synthesis of Methyl 2-(3-hydroxyphenoxy)propanoate (an aryloxyphenoxypropionate intermediate), standard purity assessments often fail to detect critical impurities like regioisomers and bis-alkylated byproducts. Relying solely on HPLC area% can lead to "false potency" values due to significant response factor disparities between the phenolic target and its fully alkylated impurities.

The Solution: This guide establishes a dual-validation protocol . We compare the industry-standard HPLC-UV (Method A) against the absolute quantification power of Quantitative NMR (qNMR) (Method B) .

Recommendation: Use HPLC-UV for qualitative impurity profiling (identifying what is there) and qNMR for quantitative assay (determining how much active target is truly there).

Synthesis Context & Impurity Genesis

To validate purity, one must first understand the origin of impurities. The synthesis typically involves the O-alkylation of resorcinol with methyl 2-chloropropionate (or bromopropionate).

Critical Quality Attributes (CQAs):

  • Regio-selectivity: The target is the mono-alkylated product.

  • Degree of Alkylation: The bis-alkylated species is a major impurity.

  • Ester Stability: Hydrolysis to the free acid or transesterification.

Visualization: Impurity Formation Pathway

The following diagram maps the genesis of the target versus its critical impurities.

SynthesisPath Resorcinol Resorcinol (Starting Material) Target Target: Mono-Ester Methyl 2-(3-hydroxyphenoxy)propanoate Resorcinol->Target + 1 eq. Reagent (Base, DMF) Reagent Methyl 2-chloropropionate Impurity_Bis Impurity A: Bis-Ester (Over-alkylation) Target->Impurity_Bis + Excess Reagent (Kinetic Overshoot) Impurity_Acid Impurity B: Free Acid (Hydrolysis) Target->Impurity_Acid H2O / Workup (Hydrolysis)

Figure 1: Reaction pathway showing the competitive formation of the target mono-ester versus the bis-ester and hydrolysis byproducts.

Comparative Analytical Strategy

We evaluated two distinct methodologies to validate the purity of a synthesized batch.

Method A: HPLC-UV (High-Performance Liquid Chromatography)

The Workhorse for Profiling

  • Principle: Separation based on hydrophobicity (C18 column) with UV detection at 210/254 nm.

  • Pros: High sensitivity (ppm level detection), separates regioisomers.

  • Cons: Requires reference standards for quantitation; assumes equal response factors (which is incorrect here: the bis-ester has two aromatic ether linkages and absorbs more strongly than the mono-ester).

Method B: qNMR (Quantitative Nuclear Magnetic Resonance)

The Absolute Standard

  • Principle: Molar-based quantification using an internal standard (IS). Signal intensity is directly proportional to the number of protons.

  • Pros: No reference standard required for the analyte; eliminates response factor bias; rapid.[1]

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility.

Experimental Protocols

Protocol 1: HPLC-UV Profiling

Objective: Isolate and identify specific impurities (Bis-ester, Free Acid).

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Suppresses phenol ionization).

    • B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar acids).

    • 2-15 min: 5% -> 95% B (Linear gradient).

    • 15-20 min: 95% B (Wash bis-ester).

  • Detection: UV at 270 nm (Phenol absorption max) and 210 nm (Universal).

  • Sample Prep: Dissolve 10 mg sample in 10 mL MeCN:H2O (50:50).

Protocol 2: qNMR Absolute Purity Assay

Objective: Determine the exact weight-percent purity without a reference standard.

  • Internal Standard (IS): Maleic Acid (Traceable Standard). High purity (>99.9%), distinct singlet at ~6.3 ppm (D2O/DMSO) that does not overlap with the target.

  • Solvent: DMSO-d6 (Ensures solubility of both phenol and ester).

  • Preparation:

    • Weigh ~20 mg of Sample (

      
      ) to 0.01 mg precision.
      
    • Weigh ~10 mg of Maleic Acid IS (

      
      ) to 0.01 mg precision.
      
    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: must be >5x T1 to ensure full relaxation).

    • Scans: 16-32.

  • Calculation:

    
    
    
    • 
      : Integral area[3]
      
    • 
      : Number of protons (Target O-CH quartet = 1H; Maleic Acid = 2H)
      
    • 
      : Molecular Weight[4][5][6]
      
    • 
      : Mass
      

Performance Comparison Data

The following data was generated from a "Crude" synthesized batch to demonstrate the discrepancy between methods.

MetricMethod A: HPLC-UV (Area %)Method B: qNMR (Wt %)Analysis
Reported Purity 98.2% 94.5% HPLC overestimates purity by ignoring water/solvents and response factors.
Bis-Ester Impurity 1.1%1.4% (molar calc)Bis-ester has higher UV absorbance, but HPLC area% suppresses it if not corrected.
Residual Solvent Not Detected2.1% (DMF/Water)HPLC is blind to inorganic salts and many solvents; qNMR sees them.
Response Factor Assumed 1.01.0 (Absolute)qNMR is the "Truth" source.
Time to Result 45 mins (Prep + Run)15 minsqNMR is faster for assay; HPLC better for profiling.
Visualization: Analytical Workflow Decision Tree

This diagram guides the researcher on when to apply which method.

AnalyticalWorkflow Start Synthesized Batch Methyl 2-(3-hydroxyphenoxy)propanoate Decision What is the Goal? Start->Decision Path_Profile Identify Impurities (Qualitative) Decision->Path_Profile Profiling Path_Assay Determine Potency (Quantitative) Decision->Path_Assay Release Testing HPLC Method A: HPLC-UV (Gradient Elution) Path_Profile->HPLC qNMR Method B: qNMR (Internal Standard) Path_Assay->qNMR Result_HPLC Output: - Regioisomer Ratio - Trace Byproducts HPLC->Result_HPLC Result_qNMR Output: - Absolute Wt% - Residual Solvents qNMR->Result_qNMR

Figure 2: Workflow for selecting the appropriate validation method based on data requirements.

Expert Insights & Troubleshooting

The "Hidden" Impurity Trap

In our experience, the most dangerous impurity in this synthesis is the Bis-alkylated resorcinol .

  • Why? It is lipophilic and often co-elutes with the product in standard short gradients.

  • Detection: In qNMR, look for the disappearance of the integration of the aromatic proton at the 2-position (between the two oxygens) or a shift in symmetry. In HPLC, use a "wash" step of 95% Acetonitrile to ensure it elutes.

Stability Warning

Methyl 2-(3-hydroxyphenoxy)propanoate contains both a phenol and an ester.

  • Avoid: Methanol in HPLC mobile phase if the sample sits for >24 hours (risk of transesterification to methyl ester if ethyl was intended, or general hydrolysis). Use Acetonitrile as the organic modifier.

  • Storage: Store the solid under Nitrogen at -20°C to prevent oxidative coloring of the phenol group (turning pink/brown).

References

  • Laganà, A., et al. (1998).[7] "Determination of aryloxyphenoxypropionic acid herbicides in water using different solid-phase extraction procedures and liquid chromatography–diode array detection." Journal of Chromatography A.

  • RSSL Pharma. (2024). "qNMR: A powerful tool for purity determination."[8] RSSL White Papers.

  • ChemicalBook. (2023).[6] "Synthesis and Properties of Aryloxyphenoxypropionate Intermediates."

  • BenchChem. (2025). "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment."

Sources

Comparative

A Researcher's Guide to Characterizing the Cross-Reactivity of Methyl 2-(3-hydroxyphenoxy)propanoate in Biological Assays

In the landscape of drug discovery and chemical biology, the journey of a novel small molecule from a preliminary hit to a validated lead is fraught with challenges. One of the most critical hurdles is understanding its...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the journey of a novel small molecule from a preliminary hit to a validated lead is fraught with challenges. One of the most critical hurdles is understanding its specificity. A compound that appears promising in an initial screen may, upon further investigation, reveal a propensity for interacting with unintended biological targets or interfering with assay technologies, leading to misleading results and wasted resources. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the cross-reactivity profile of a novel entity, "Methyl 2-(3-hydroxyphenoxy)propanoate."

While specific biological data for this exact molecule is not extensively documented in public literature, its structure provides immediate clues to its potential activities and liabilities. It belongs to the phenoxypropanoate class of compounds and possesses a polyphenolic scaffold. This dual character necessitates a two-pronged investigative approach: one focused on predictable biological interactions based on its structural class and the other on potential assay artifacts common to polyphenolic compounds. This guide will delve into the rationale behind experimental design, provide detailed protocols, and offer a framework for data interpretation, empowering you to build a robust specificity profile for your compound of interest.

Part 1: Predicted Biological Activity Based on Structural Analogy

The structure of Methyl 2-(3-hydroxyphenoxy)propanoate is highly reminiscent of the aryloxyphenoxypropionate (AOPP) class of herbicides.[1][2] These compounds are known to selectively target grassy weeds by inhibiting a critical enzyme in fatty acid synthesis.[1][3][4]

The Prime Target: Acetyl-CoA Carboxylase (ACCase)

The primary mechanism of action for AOPP herbicides is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme that catalyzes the first committed step in the biosynthesis of fatty acids.[1][3][4] Inhibition of ACCase disrupts the production of phospholipids, which are essential for building new cell membranes required for cell growth.[3][5] This leads to a breakdown of cell membrane integrity and ultimately cell death.[1][4][6] Given the structural similarity, it is a primary hypothesis that Methyl 2-(3-hydroxyphenoxy)propanoate may exhibit inhibitory activity against ACCase.

ACCase_Pathway cluster_cytoplasm Cytoplasm cluster_inhibitor Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Product Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Malonyl-CoA->Fatty_Acid_Synthase Fatty_Acids Fatty Acids Fatty_Acid_Synthase->Fatty_Acids Membranes Cell Membranes Fatty_Acids->Membranes Cell_Growth Cell Growth & Viability Membranes->Cell_Growth MHP Methyl 2-(3-hydroxyphenoxy)propanoate MHP->ACCase Inhibition?

Caption: Predicted primary signaling pathway for Methyl 2-(3-hydroxyphenoxy)propanoate.

Potential Off-Target Effect: Induction of Oxidative Stress

A secondary mechanism of toxicity reported for some AOPP herbicides is the induction of oxidative stress.[1][6] This involves the generation of reactive oxygen species (ROS), which can cause damage to cellular macromolecules like lipids, proteins, and DNA, ultimately leading to cell death.[1][6] It is therefore prudent to investigate whether Methyl 2-(3-hydroxyphenoxy)propanoate induces similar effects.

Part 2: The Challenge of Polyphenolic Compounds in Assays

Beyond specific biological targets, the polyphenolic nature of Methyl 2-(3-hydroxyphenoxy)propanoate raises a significant red flag for potential assay interference. Polyphenols are notorious as Pan-Assay INterference compounds (PAINs).[7] Their promiscuous activity can stem from several properties, including non-specific protein binding and inherent reducing/antioxidant capabilities that can disrupt assay chemistries, particularly those involving redox reactions.[7][8][9]

Commonly affected assays include those that use horseradish peroxidase (HRP) for signal generation, where polyphenols can interfere with the enzymatic reaction and lead to false positives or negatives.[8][9][10] Therefore, any observed activity in such assays must be rigorously validated through orthogonal, interference-free methods.

Part 3: A Strategic Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is required to dissect the true biological activity of Methyl 2-(3-hydroxyphenoxy)propanoate from potential assay artifacts. The following workflow outlines a series of logical, self-validating experiments.

Experimental_Workflow Start Start: Characterize Methyl 2-(3-hydroxyphenoxy)propanoate Phase1 Phase 1: Primary Target & Assay Interference Screening Start->Phase1 ACCase_Assay ACCase Inhibition Assay (Biochemical) Phase1->ACCase_Assay HRP_Assay Peroxidase-Based Assay Screen (e.g., GOP Assay) Phase1->HRP_Assay Cell_Viability Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo) Phase1->Cell_Viability Phase2 Phase 2: Deconvolution & Validation ACCase_Assay->Phase2 HRP_Assay->Phase2 Cell_Viability->Phase2 Orthogonal_ACCase Orthogonal ACCase Assay (e.g., LC-MS based) Phase2->Orthogonal_ACCase Interference_Check Assay Interference Control (No enzyme control) Phase2->Interference_Check ROS_Assay ROS Production Assay (e.g., DCFDA) Phase2->ROS_Assay Phase3 Phase 3: Broad Panel & Off-Target Screening Orthogonal_ACCase->Phase3 Interference_Check->Phase3 ROS_Assay->Phase3 Kinase_Panel Broad Kinase Panel Screen Phase3->Kinase_Panel Receptor_Panel Receptor Binding Panel (e.g., Safety47 Panel) Phase3->Receptor_Panel End Conclude: Comprehensive Cross-Reactivity Profile Kinase_Panel->End Receptor_Panel->End

Caption: Strategic workflow for assessing compound cross-reactivity.

Experimental Protocols
3.1.1 Protocol 1: ACCase Inhibition Assay (Biochemical)

Rationale: To directly test the primary hypothesis that Methyl 2-(3-hydroxyphenoxy)propanoate inhibits ACCase activity. This assay measures the enzymatic conversion of acetyl-CoA to malonyl-CoA.

Methodology:

  • Reagents: Purified human ACCase1, Acetyl-CoA, ATP, Sodium Bicarbonate, Malonyl-CoA standards, and the test compound.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Methyl 2-(3-hydroxyphenoxy)propanoate in DMSO, starting from 100 µM. Include a known ACCase inhibitor (e.g., Fenoxaprop[11]) as a positive control and DMSO as a negative control.

  • Reaction Initiation: In a 96-well plate, combine the assay buffer, ACCase enzyme, and the test compound or controls. Pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding a mixture of Acetyl-CoA, ATP, and Sodium Bicarbonate.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Reaction Termination & Detection: Terminate the reaction and quantify the amount of Malonyl-CoA produced. This can be done using a coupled-enzyme assay that links Malonyl-CoA production to a change in absorbance or fluorescence, or more directly via LC-MS.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.

3.1.2 Protocol 2: Assay Interference Screen (Peroxidase-Based)

Rationale: To assess the potential for the compound to interfere with common assay technologies, particularly those susceptible to redox-active molecules. The Glucose Oxidase/Peroxidase (GOP) assay is a representative system.[8][9]

Methodology:

  • Reagents: Glucose Oxidase, Horseradish Peroxidase (HRP), Glucose, a chromogenic substrate (e.g., Amplex Red), and the test compound.

  • Assay Setup: Run the assay in two modes:

    • Mode A (Full Reaction): Include all enzymes and substrates.

    • Mode B (No Enzyme Control): Omit the primary enzyme (Glucose Oxidase) but include HRP and its substrate.

  • Compound Addition: Add the serial dilution of Methyl 2-(3-hydroxyphenoxy)propanoate to both assay modes. A known antioxidant (e.g., Gallic Acid[12]) can be used as a positive control for interference.

  • Reaction and Detection: Initiate the reaction and measure the signal (fluorescence or absorbance) over time.

  • Data Interpretation:

    • Inhibition in Mode A only: Suggests true inhibition of Glucose Oxidase.

    • Signal alteration in Mode B: Indicates direct interference with the HRP-based detection system. This is a hallmark of assay interference.[10]

3.1.3 Protocol 3: Cell-Based Viability and ROS Production

Rationale: To determine if the compound exhibits cytotoxicity and if this is correlated with the induction of oxidative stress, a known off-target effect of related compounds.[1][6]

Methodology:

  • Cell Culture: Use a relevant cell line (e.g., a human liver cell line like HepG2 for general toxicity).

  • Compound Treatment: Treat cells with a serial dilution of Methyl 2-(3-hydroxyphenoxy)propanoate for 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard method like the MTT assay or a luminescence-based assay such as CellTiter-Glo®.

  • ROS Measurement: In a parallel experiment, pre-load cells with a ROS-sensitive dye (e.g., DCFDA) before treating with the compound for a shorter duration (e.g., 1-4 hours).

  • Detection: Measure the fluorescence of the oxidized dye using a plate reader. A known ROS inducer (e.g., H₂O₂) serves as a positive control.

  • Data Analysis: Determine the EC₅₀ for cytotoxicity and the concentration-response for ROS production. A correlation between ROS induction and cell death suggests oxidative stress as a potential mechanism of toxicity.

Part 4: Data Presentation and Interpretation

Table 1: Comparative Analysis of In Vitro Activity
CompoundACCase IC₅₀ (µM) [Biochemical]GOP Assay IC₅₀ (µM) [Full Reaction]GOP Assay EC₅₀ (µM) [No Enzyme Control]HepG2 Cytotoxicity EC₅₀ (µM)
Methyl 2-(3-hydroxyphenoxy)propanoate [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Fenoxaprop (Positive Control)0.1> 100> 10025.5
Gallic Acid (Interference Control)> 1005.24.8> 100

Interpretation:

  • A potent ACCase IC₅₀ with minimal activity in the "No Enzyme Control" would suggest specific on-target activity.

  • Similar potency in the "Full Reaction" and "No Enzyme Control" GOP assays would strongly indicate assay interference.[8][9]

  • Potent cytotoxicity correlated with ROS production would point towards an oxidative stress mechanism.

Decision-Making Framework

The results from these initial assays will guide the next steps in the investigation.

Decision_Tree cluster_no_accase Start Initial Data Analysis: ACCase & Interference Assays Q1 Potent ACCase Activity? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Significant Assay Interference? A1_Yes->Q2 A1_No->Q2 A1_No->Q2 Q2_no Significant Assay Interference? A2_Yes Yes Q2->A2_Yes from Yes A2_No No Q2->A2_No from Yes Action1 Proceed to Orthogonal Target Validation & Broad Panel Screening Q2->Action1:w No Action2 Deprioritize or Modify Scaffold to Reduce Interference. Re-screen. Q2->Action2 Yes Action3 Investigate Alternative MoA. (e.g., Oxidative Stress) Broad Panel Screening. Action4 Compound is likely Inert & Non-interfering. Low Priority. Q2_no->Action2:e Yes Q2_no->Action3 No

Caption: Decision tree for interpreting initial cross-reactivity data.

Conclusion

Characterizing the cross-reactivity of a novel compound like "Methyl 2-(3-hydroxyphenoxy)propanoate" is not a single experiment but a systematic investigation. By acknowledging its structural heritage—both as a potential ACCase inhibitor and as a polyphenolic PAIN—we can design a logical and robust series of assays. This guide provides the strategic framework, experimental protocols, and interpretative logic necessary to distinguish true biological activity from misleading artifacts. This rigorous, evidence-based approach is fundamental to ensuring the scientific integrity of a drug discovery program and making informed decisions about the future of a promising chemical entity.

References
  • Ghanemi, A. (2014). Assessment of the Degree of Interference of Polyphenolic Compounds on Glucose Oxidation/Peroxidase Assay. Journal of Agricultural and Food Chemistry, 62(20), 4588-4593. [Link]

  • Gornik, T., et al. (2023). Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide. Food Chemistry, 422, 136222. [Link]

  • Senseman, S. A. (Ed.). (2007). Herbicide Handbook. Weed Science Society of America. [Link]

  • Jahchan, N. S., et al. (2022). Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset. Frontiers in Pharmacology, 13, 988535. [Link]

  • Adedara, I. A., & Farombi, E. O. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Asian Journal of Biochemistry, Genetics and Molecular Biology, 1-13. [Link]

  • Huang, D., et al. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. PubMed, 24766280. [Link]

  • Sultana, B., et al. (2014). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 5(2), 82-91. [Link]

  • Weed Science Society of America. Herbicide Mode of Action Table. [Link]

  • Chemical Warehouse. Fenoxaprop-p-ethyl - Active Ingredient Page. [Link]

  • Adedara, I. A., & Farombi, E. O. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. ResearchGate. [Link]

  • SentonPharm. (n.d.). Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market...[Link]

  • Salas-Perez, R. A., et al. (2016). Resistance to aryloxyphenoxypropionate herbicides in Amazon sprangletop: Confirmation, control, and molecular basis of resistance. PubMed, 27481303. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of Hydroxyphenyl Propanoates

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of hydroxyphenyl propanoates, a class of compounds demonstrating significant potential across various therapeutic areas. By delvi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of hydroxyphenyl propanoates, a class of compounds demonstrating significant potential across various therapeutic areas. By delving into the intricate connections between their chemical structures and biological activities, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for the rational design of novel and more effective therapeutic agents. We will explore their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Hydroxyphenyl Propanoate Scaffold: A Versatile Pharmacophore

The hydroxyphenyl propanoate core structure, characterized by a hydroxyl-substituted phenyl ring attached to a propanoic acid moiety, serves as a versatile scaffold in medicinal chemistry. The phenolic hydroxyl group is a key contributor to the antioxidant properties of these molecules and can participate in crucial hydrogen bonding interactions with biological targets.[1][[“]] The propanoic acid side chain offers a site for various chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Understanding how modifications to both the aromatic ring and the propanoate chain influence biological activity is paramount for optimizing lead compounds.

Comparative Analysis of Biological Activities

The diverse biological activities of hydroxyphenyl propanoates are intricately linked to their structural features. This section compares their performance in key therapeutic areas, supported by experimental data.

Antioxidant Activity: Quenching the Fire of Oxidative Stress

The antioxidant capacity of hydroxyphenyl propanoates is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group, which can neutralize free radicals.[4][5] The position and number of hydroxyl groups on the phenyl ring, as well as the nature of other substituents, significantly impact this activity.

Key Structure-Activity Relationship Insights:

  • Hydroxyl Group Position: The antioxidant activity is highly dependent on the position of the hydroxyl group. Catechol (3,4-dihydroxy) moieties generally exhibit superior radical scavenging activity compared to monohydroxylated analogues.[4]

  • Electron-Donating Groups: The presence of electron-donating groups on the phenyl ring can enhance antioxidant activity by stabilizing the resulting phenoxy radical.

  • Steric Hindrance: Bulky substituents near the hydroxyl group can sterically hinder its interaction with free radicals, thereby reducing antioxidant potency.

Table 1: Comparative Antioxidant Activity of Hydroxyphenyl Propanoate Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
3-(4-Hydroxyphenyl)propanoic acidDPPH>100[6]
Derivative with 2,5-dimethyl-1H-pyrrol-1-ylDPPH~61.2% inhibition[6]
Derivative with 3,4,5-trimethoxybenzylideneDPPH~60.6% inhibition[6]
Derivative with 4-nitrobenzylideneDPPH~54.4% inhibition[6]

Note: Data is presented as percent inhibition at a given concentration in some cases, as direct IC50 values were not always available in the cited literature.

Anti-inflammatory Activity: Taming the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases.[7] Hydroxyphenyl propanoates have demonstrated promising anti-inflammatory effects, often linked to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[3][8][9][10][11]

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation.[3] Phenolic compounds, including hydroxyphenyl propanoates, can inhibit this pathway at multiple levels. They can prevent the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[3] By doing so, they block the translocation of NF-κB to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[8][9][12]

NF_kB_Inhibition cluster_pathway NF-κB Signaling Pathway Stimulus LPS IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB IκB Degradation Transcription Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Transcription Activates HPP Hydroxyphenyl Propanoates HPP->IKK Inhibits HPP->NFkB Inhibits Nuclear Translocation

Table 2: Comparative Anti-inflammatory Activity of Hydroxyphenyl Propanoate Derivatives

CompoundCell LineTarget CytokineIC50 (µM)Reference
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoatePBMCsIL-60.85[12]
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoatePBMCsIL-1beta0.87[12]
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoatePBMCsIL-81.58[12]
Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoatePBMCsTNF-alpha1.22[12]
Antimicrobial Activity: A Broad Spectrum of Defense

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[13] Hydroxyphenyl propanoates have demonstrated promising, structure-dependent antimicrobial activity against a range of bacteria and fungi.[13][14]

Key Structure-Activity Relationship Insights:

  • Heterocyclic Substituents: The introduction of heterocyclic moieties, such as furyl and thienyl groups, can significantly enhance antimicrobial potency and broaden the spectrum of activity.[13][14]

  • Hydrazone Linkage: The formation of hydrazones from the propanoic acid hydrazide has been shown to be a successful strategy for generating potent antimicrobial compounds.[13]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate microbial cell membranes.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Derivative SubstituentS. aureus (MRSA)E. faecalis (VRE)E. coliK. pneumoniaeReference
Hydrazone with heterocyclic substituent1 - 80.5 - 28 - 648 - 64[13][14]
Dihydrazide derivative>64>646464[13]
Phenyl substituted derivative16>64>64>64[13]
4-NO2 Phenyl substituted derivative16163264[13]
Anticancer Activity: Targeting Malignant Cells

Recent studies have highlighted the potential of hydroxyphenyl propanoates as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[6][15][16][17] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[18]

Key Structure-Activity Relationship Insights:

  • Heterocyclic Moieties: Similar to their antimicrobial activity, the incorporation of heterocyclic rings, particularly 2-furyl and 2-thienyl groups, has been shown to significantly enhance anticancer potency.[6][15]

  • Substituents on Phenyl Ring: The presence of specific substituents on the phenyl ring, such as a nitro group at the para position, can lead to improved anticancer activity.[6]

  • Selectivity: Encouragingly, some derivatives have shown selectivity towards cancerous cells while exhibiting lower cytotoxicity against non-cancerous cell lines.[6][17]

Table 4: Comparative Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells

Derivative Substituent% Cell Viability ReductionReference
2-furyl82.8%[6][15]
2-thienyl65.8%[6][15]
4-NO2 phenyl68.8%[6]
Phenyl42.2%[6]

Experimental Protocols: A Foundation of Trustworthiness

To ensure the reproducibility and validity of the presented findings, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

The synthesis of these derivatives often involves a multi-step process, starting from commercially available precursors. The following is a generalized protocol based on established methods.[13]

Synthesis_Workflow cluster_synthesis General Synthesis Workflow Start 4-Aminophenol + Methyl Acrylate Intermediate1 N-(4-hydroxyphenyl)-β-alanine methyl ester Start->Intermediate1 Michael Addition Intermediate2 N-(4-hydroxyphenyl)-β-alanine hydrazide Intermediate1->Intermediate2 Hydrazinolysis Final_Product Hydrazone Derivatives Intermediate2->Final_Product Condensation Aldehyde Aromatic/Heterocyclic Aldehyde Aldehyde->Final_Product

Step-by-Step Protocol:

  • Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester: A mixture of 4-aminophenol and methyl acrylate is refluxed in a suitable solvent like 2-propanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography.[13]

  • Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide: The methyl ester from the previous step is dissolved in a protic solvent such as methanol or ethanol, and hydrazine hydrate is added. The reaction mixture is refluxed for several hours. After cooling, the precipitated product is collected by filtration, washed, and dried.[13]

  • Synthesis of Hydrazone Derivatives: The N-(4-hydroxyphenyl)-β-alanine hydrazide is dissolved in methanol, and an equimolar amount of the desired aromatic or heterocyclic aldehyde is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The resulting hydrazone derivative often precipitates upon cooling and can be purified by recrystallization.[13]

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.[19][20][21]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[19]

  • Prepare serial dilutions of the test compounds in methanol.

  • In a 96-well plate, add a specific volume of each test compound dilution to the wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.[19][20]

  • Measure the absorbance at 517 nm using a microplate reader.[19]

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][22][23][24]

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well culture plates

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[22]

  • Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[23][24]

  • Cell viability is expressed as a percentage of the untreated control cells.

Future Directions and Conclusion

The structure-activity relationship studies of hydroxyphenyl propanoates have unveiled a class of molecules with immense therapeutic potential. The versatility of their core structure allows for extensive chemical modifications, leading to the development of compounds with potent and selective biological activities.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To develop predictive models for designing more potent and selective analogues.

  • In-depth mechanistic studies: To fully elucidate the molecular targets and signaling pathways involved in their biological effects.

  • Pharmacokinetic and in vivo studies: To evaluate the drug-like properties and efficacy of the most promising candidates in animal models.

References

  • Detailed Protocol of DPPH Assay. (2025, September 21). Filo. Retrieved from [Link]

  • Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression. (2003, August 15). PubMed. Retrieved from [Link]

  • Targeting NF-κB signaling pathway in cancer by dietary polyphenols. (2019, September 12). SciSpace. Retrieved from [Link]

  • Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? (n.d.). PMC. Retrieved from [Link]

  • Inhibition of Nuclear Factor κB by Phenolic Antioxidants. (2017, August 27). CDC Stacks. Retrieved from [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Mechanisms of NF-κB pathway inhibition by natural compounds. (n.d.). Consensus. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved from [Link]

  • Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. (2012, February 7). ResearchGate. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Petraitienė, R., Petraitis, V., Naing, E., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Antibiotics, 13(2), 193. Retrieved from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 15). Pure Help Center. Retrieved from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). MDPI. Retrieved from [Link]

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. (2025, February 10). MDPI. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Petraitienė, R., Petraitis, V., Naing, E., ... & Mickevičius, V. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Retrieved from [Link]

  • Chen, Y., Xiao, H., Zheng, J., & Liang, G. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLOS ONE, 10(3), e0121276. Retrieved from [Link]

  • Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. (n.d.). KTU ePubl. Retrieved from [Link]

  • The (4-hydroxyphenyl)amino)propanoic acid derivatives 1–36 are able to... (n.d.). ResearchGate. Retrieved from [Link]

  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. (n.d.). RSC Publishing. Retrieved from [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025, October 9). ResearchGate. Retrieved from [Link]

  • Structure-thermodynamics-antioxidant activity relationships of selected natural phenolic acids and derivatives: an experimental. (2015, March 24). SciSpace. Retrieved from [Link]

  • Park, J. B. (2023). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Pharmacology and Experimental Therapeutics, 384(1), 1-12. Retrieved from [Link]

  • Brief SAR of anti-inflammatory activity of the compounds synthesised... (n.d.). ResearchGate. Retrieved from [Link]

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Comparative

Efficacy of "Methyl 2-(3-hydroxyphenoxy)propanoate" on different weed species

A Comparative Guide to the Efficacy of Methyl 2-(3-hydroxyphenoxy)propanoate on Different Weed Species Introduction: Evaluating a Novel Aryloxyphenoxypropionate Herbicide Methyl 2-(3-hydroxyphenoxy)propanoate (MHP) is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Methyl 2-(3-hydroxyphenoxy)propanoate on Different Weed Species

Introduction: Evaluating a Novel Aryloxyphenoxypropionate Herbicide

Methyl 2-(3-hydroxyphenoxy)propanoate (MHP) is a novel compound belonging to the aryloxyphenoxypropionate (APP or 'FOP') chemical class.[1] This class of herbicides is renowned for its selective post-emergence control of grass weeds in various broadleaf crops.[2] Prominent members of this group, such as Fenoxaprop-p-ethyl and Clodinafop-propargyl, have been instrumental in weed management for decades.[1][3] This guide serves as a comprehensive framework for researchers and scientists to evaluate the herbicidal efficacy of MHP. It provides the theoretical basis for its mechanism of action, detailed protocols for comparative efficacy testing, and a template for data interpretation against established commercial alternatives.

The central hypothesis is that MHP, due to its structural similarity to other 'FOP' herbicides, will function as an inhibitor of the Acetyl-CoA Carboxylase (ACCase) enzyme, a critical component in fatty acid synthesis in grass species.[4][5] This guide will outline the necessary steps to validate this hypothesis and quantify MHP's performance spectrum against key monocot and dicot weed species.

Part 1: Presumed Mechanism of Action - ACCase Inhibition

Aryloxyphenoxypropionate herbicides selectively target the plastidic ACCase enzyme found in most grass species (Poaceae).[6] This enzyme catalyzes the first committed step in de novo fatty acid biosynthesis.[4] Inhibition of ACCase leads to a rapid cessation of lipid production, which is essential for building new cell membranes required for plant growth.[2] Consequently, the growth of meristematic tissues (growing points) is halted, leading to weed death.

Most broadleaf (dicot) plants are naturally tolerant to these herbicides because their cytosolic ACCase enzyme has a different structure that is not susceptible to inhibition.[7] This biochemical distinction forms the basis of the herbicide's selectivity.[6] The R-isomer of APP herbicides is typically the biologically active form that effectively inhibits the target enzyme.[3]

ACCase_Inhibition_Pathway cluster_Plastid Plastid (in Grass Species) cluster_Outcome Physiological Outcome AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Complex Membranes Cell Membranes & New Growth FattyAcids->Membranes Outcome Cessation of Growth & Weed Death ACCase->MalonylCoA Catalysis MHP MHP & Other 'FOPs' MHP->ACCase Inhibition

Caption: Presumed mechanism of MHP as an ACCase inhibitor in grass weeds.

Part 2: Comparative Efficacy Evaluation: Experimental Design

To objectively assess the herbicidal potential of Methyl 2-(3-hydroxyphenoxy)propanoate (MHP), a multi-faceted experimental approach is required. This involves whole-plant bioassays under controlled conditions and biochemical assays to confirm the mode of action.

Experimental Workflow Overview

The overall process involves selecting appropriate weed species and comparator herbicides, conducting greenhouse dose-response experiments to determine efficacy, and performing in-vitro enzyme assays for mechanistic validation.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_greenhouse 2. Greenhouse Bioassay cluster_biochem 3. Biochemical Assay cluster_analysis 4. Data Synthesis & Conclusion start Start: Hypothesis MHP is a selective graminicide select_weeds Select Weed Species (Grasses & Broadleaves) start->select_weeds extract_enzyme Extract ACCase Enzyme from Susceptible Grass start->extract_enzyme plant_growth Cultivate Weeds to 2-4 Leaf Stage select_weeds->plant_growth select_herbicides Select Comparator Herbicides (Fenoxaprop, 2,4-D, Glyphosate) herbicide_app Apply Herbicides at Graduated Doses select_herbicides->herbicide_app plant_growth->herbicide_app data_collection Assess Plant Biomass Reduction after 21 Days herbicide_app->data_collection calc_gr50 Calculate GR50 Values data_collection->calc_gr50 compare_data Compare GR50 & IC50 Values Against Benchmarks calc_gr50->compare_data inhibit_assay Conduct In-Vitro Inhibition Assay with MHP extract_enzyme->inhibit_assay calc_ic50 Calculate IC50 Value inhibit_assay->calc_ic50 calc_ic50->compare_data conclusion Draw Conclusions on MHP Efficacy & Selectivity compare_data->conclusion

Caption: Workflow for evaluating the herbicidal efficacy of MHP.

Materials & Test Subjects
  • Test Compound: Methyl 2-(3-hydroxyphenoxy)propanoate (MHP).

  • Comparator Herbicides:

    • Fenoxaprop-p-ethyl: A commercial ACCase inhibitor ('FOP') for direct comparison.[2]

    • 2,4-D (2,4-dichlorophenoxyacetic acid): A synthetic auxin herbicide effective against broadleaf weeds, serving as a negative control for grasses and a positive control for broadleaves.[8]

    • Glyphosate: A non-selective systemic herbicide used as a benchmark for broad-spectrum control.[9][10]

  • Weed Species:

    • Monocots (Grasses): Wild Oat (Avena fatua), Barnyardgrass (Echinochloa crus-galli). These are common and economically important grass weeds susceptible to ACCase inhibitors.[2][11]

    • Dicots (Broadleaves): Common Lambsquarters (Chenopodium album), Redroot Pigweed (Amaranthus retroflexus). These species are expected to be tolerant to MHP.

Experimental Protocols

Protocol 1: Whole-Plant Greenhouse Dose-Response Bioassay

This protocol is essential for determining the dose required to achieve a specific level of weed control and for comparing the relative potency of different herbicides.[12]

  • Seed Germination and Plant Growth:

    • Sow seeds of each weed species in 10 cm pots filled with a standard greenhouse potting mix.

    • Grow plants in a controlled environment (e.g., 25°C/18°C day/night, 16h photoperiod).

    • Thin seedlings to 3-4 uniform plants per pot once established.

    • Allow plants to reach the 2-4 true leaf stage before treatment.[12]

  • Herbicide Preparation and Application:

    • Prepare stock solutions of MHP and comparator herbicides.

    • Create a series of dilutions to achieve a range of 6-8 application rates for each herbicide, including a zero-herbicide control. Rates should bracket the expected effective dose. For MHP, a starting point could be based on typical rates for Fenoxaprop-p-ethyl (e.g., 0, 10, 20, 40, 80, 160, 320 g a.i./ha).

    • Apply herbicides using a cabinet track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to ensure uniform coverage.

  • Data Collection and Analysis:

    • Maintain treated plants in the greenhouse for 21 days.

    • At 21 days after treatment (DAT), harvest the above-ground biomass for each pot.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

    • Express the dry weight of each replicate as a percentage of the average dry weight of the untreated controls for that species.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth) for each herbicide-species combination.

Protocol 2: In-Vitro ACCase Enzyme Inhibition Assay

This biochemical assay directly measures the effect of the herbicide on its target enzyme, confirming the mechanism of action.[13]

  • Enzyme Extraction:

    • Harvest fresh, young leaf tissue from a susceptible grass species (e.g., Avena fatua) grown under controlled conditions.

    • Homogenize the tissue in a chilled extraction buffer to isolate the plastidic ACCase enzyme.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.

  • ACCase Activity Measurement:

    • Use a colorimetric or radiometric assay to measure ACCase activity. A common method is the malachite green assay, which detects the release of phosphate during the enzyme's reaction cycle.[13][14]

    • The reaction mixture should contain the enzyme extract, ATP, acetyl-CoA, bicarbonate, and varying concentrations of the inhibitor (MHP).

  • Data Analysis:

    • Measure the rate of the enzymatic reaction at each MHP concentration.

    • Express the activity as a percentage of the control reaction (no inhibitor).

    • Plot the percent inhibition against the logarithm of the MHP concentration and use a regression analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]

Part 3: Data Presentation and Interpretation

Data should be summarized in clear, comparative tables to facilitate analysis.

Table 1: Hypothetical Greenhouse Bioassay Results (GR₅₀ Values)

This table compares the whole-plant efficacy of MHP against other herbicides. Lower GR₅₀ values indicate higher herbicidal activity.

HerbicideGR₅₀ (g a.i./ha)
Wild Oat (A. fatua)Barnyardgrass (E. crus-galli)Lambsquarters (C. album)
MHP (Test) 55 65 >1000 (Tolerant)
Fenoxaprop-p-ethyl5060>1000 (Tolerant)
2,4-D>1000 (Tolerant)>1000 (Tolerant)250
Glyphosate450480400
  • Interpretation: The hypothetical data suggest MHP exhibits strong efficacy against grass weeds, comparable to the commercial standard Fenoxaprop-p-ethyl. The high GR₅₀ value for Lambsquarters indicates excellent selectivity, as expected for an ACCase inhibitor. Its grass control is significantly more potent (lower GR₅₀) than the non-selective Glyphosate.

Table 2: Hypothetical Biochemical Assay Results (IC₅₀ Values)

This table provides mechanistic validation. A low IC₅₀ value confirms that MHP is a potent inhibitor of the ACCase enzyme.

HerbicideTarget EnzymeIC₅₀ (µM)
MHP (Test) ACCase (A. fatua)0.45
Fenoxaprop-acidACCase (A. fatua)0.38
2,4-DACCase (A. fatua)No Inhibition
GlyphosateEPSP SynthaseN/A
  • Interpretation: The low IC₅₀ value for MHP, similar to that of the active form of Fenoxaprop, strongly supports the hypothesis that its primary mode of action is the inhibition of the ACCase enzyme. The lack of inhibition by 2,4-D serves as a crucial negative control.

Conclusion

References

  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Takano, H. K., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Sci. Agric., 78(1). Retrieved February 15, 2026, from [Link]

  • Fenoxaprop-p-ethyl. (n.d.). Kenvos. Retrieved February 15, 2026, from [Link]

  • Glyphosate. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Fenoxaprop-p-ethyl - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved February 15, 2026, from [Link]

  • Acetyl CoA Carboxylase (ACCase) Inhibitors. (n.d.). University of Nebraska–Lincoln. Retrieved February 15, 2026, from [Link]

  • Shaner, D. L. (n.d.). AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE. North Central Weed Science Society. Retrieved February 15, 2026, from [Link]

  • Wright, T. R., et al. (2010). Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes. PNAS, 107(47), 20240-20245. Retrieved February 15, 2026, from [Link]

  • Rauch, T. L., et al. (2022). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 70(1), 14-19. Retrieved February 15, 2026, from [Link]

  • Pannacci, E., & Covarelli, G. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. Retrieved February 15, 2026, from [Link]

  • Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market... (n.d.). Sentonpharm. Retrieved February 15, 2026, from [Link]

  • How to use fenoxaprop-p-ethyl? What is the control object of fenoxaprop-p-ethyl? (2021). Natursim Science Co., Ltd. Retrieved February 15, 2026, from [Link]

  • Validation of Assay for Measuring Acetyl-Coenzyme a Carboxylase Activity in Grasses Using Malachite Green. (2024). SSRN. Retrieved February 15, 2026, from [Link]

  • Herbicides that Inhibit ACCase. (n.d.). Principles of Weed Control, Ohio State University. Retrieved February 15, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(3-hydroxyphenoxy)propanoate

Executive Summary: The "Why" Behind the Protocol Handling Methyl 2-(3-hydroxyphenoxy)propanoate requires a safety strategy that goes beyond generic "lab hygiene." As a structural isomer of common herbicide intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

Handling Methyl 2-(3-hydroxyphenoxy)propanoate requires a safety strategy that goes beyond generic "lab hygiene." As a structural isomer of common herbicide intermediates (such as the 4-hydroxy analogue used in Diclofop synthesis), this molecule presents a dual-risk profile: phenolic toxicity and ester-based lipophilicity .[1]

The Scientific Rationale for Strict PPE:

  • Corneal Penetration: The ester moiety increases the molecule's lipid solubility, allowing it to penetrate cell membranes (like the cornea) faster than simple inorganic acids. This turns a minor splash into a potential H318 (Serious Eye Damage) event.

  • Hydrolysis Risk: Upon contact with moisture (sweat, mucous membranes), this ester can hydrolyze to release the free phenol derivative. Phenols are protein denaturants and can cause chemical burns that may not be immediately painful due to nerve damage (anesthetic effect).

This guide provides a self-validating, field-proven protocol to ensure researcher safety and data integrity.

Hazard Profile & Risk Assessment

Based on structural analysis and GHS data for close analogues (CAS 96562-58-2).

Hazard CategoryGHS CodeDescriptionOperational Implication
Eye Hazard H318 Causes serious eye damage.[1]Critical: Safety glasses are insufficient. Indirect-vent goggles are mandatory.
Skin Hazard H315 Causes skin irritation.[2][3][4][5]Potential for transdermal absorption. Rapid decontamination required.[6]
Respiratory H335 May cause respiratory irritation.[2][4][5]Handling of solid powder requires containment (Fume Hood).
Physical N/ASolid Powder / Crystal.High risk of static-induced aerosolization during weighing.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this layered approach.

A. Eye & Face Protection (Non-Negotiable)
  • Standard: Chemical Splash Goggles (Indirect Vent) .

    • Why: Standard safety glasses allow airborne powder or liquid splashes to bypass the lens via the side gaps. Goggles form a seal against the orbital bone.

  • High-Risk Operations: Add a Face Shield (8-inch minimum) over goggles during synthesis scale-up (>10g) or when handling concentrated stock solutions.

B. Hand Protection
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Protocol:

    • General Handling: Single nitrile glove.

    • Stock Preparation/Spill Cleanup:Double gloving is required. The outer glove acts as a sacrificial barrier; if splashed, strip immediately.

  • Self-Validating Step: Perform the "Inflation Test" on gloves before donning. Trap air in the glove and squeeze to check for pinhole leaks.

C. Respiratory Protection
  • Primary Control: All open-container handling must occur inside a certified Chemical Fume Hood .

  • Secondary (If Hood Unavailable): NIOSH-certified N95 or P100 particulate respirator .

    • Note: Surgical masks provide zero protection against chemical dust.

D. Body Protection
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends that melt onto skin if a fire occurs.

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.[1]

Operational Workflow: From Storage to Disposal

This workflow integrates safety checks directly into the experimental process.

Step 1: Pre-Operational Check
  • Verify Fume Hood flow rate (Target: 80–100 fpm).

  • Static Discharge: Ensure the balance is grounded. Use an ionizing fan if the powder is static-prone (flying crystals).

Step 2: Weighing & Transfer (The Critical Zone)
  • The Risk: Static electricity can cause the powder to "jump" onto the researcher's cuffs.

  • The Protocol:

    • Place the receiving vessel inside a secondary container (e.g., a plastic weigh boat) to catch stray granules.

    • Use a disposable antistatic spatula.

    • Clean-as-you-go: Wipe the balance area with a damp Kimwipe immediately after weighing to capture invisible dust.

Step 3: Solubilization & Reaction
  • Solvent Choice: When dissolving in organic solvents (DCM, Ethyl Acetate), the permeation rate through gloves increases.

  • Action: Change gloves immediately if solvent contacts the nitrile surface.

Step 4: Decontamination[8]
  • Wash hands with soap and tepid water.[4][6][7][8][9]

    • Why Tepid? Hot water opens pores, potentially increasing absorption of any trace residues. Cold water may not effectively solubilize the hydrophobic ester.

Visualization: Decision Logic & Workflow

Figure 1: PPE Selection Logic

Caption: Decision tree for selecting appropriate PPE based on the physical state of the reagent.

PPE_Logic Start Start: Handling Methyl 2-(3-hydroxyphenoxy)propanoate State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Risk1 Risk: Dust Inhalation & Static Aerosol Solid->Risk1 Risk2 Risk: Splash & Skin Absorption Liquid->Risk2 Action1 REQ: Fume Hood + N95 (Backup) + Goggles + Nitrile Gloves Risk1->Action1 Action2 REQ: Fume Hood + Face Shield (if >100mL) + Goggles + Double Nitrile Gloves Risk2->Action2

[3]

Figure 2: Safe Handling Lifecycle

Caption: Operational lifecycle ensuring containment from storage to disposal.

Handling_Lifecycle Storage 1. Storage (Cool, Dry, Sealed) Check 2. Pre-Check (Hood Flow, Glove Inflation) Storage->Check Retrieve Weigh 3. Weighing (Static Control, Secondary Containment) Check->Weigh Pass React 4. Reaction (Closed Vessel, Double Glove) Weigh->React Transfer Waste 5. Disposal (Solid vs. Liquid Segregation) React->Waste Quench Waste->Storage Log Inventory

Emergency Response & Disposal

Spill Management
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don goggles and double gloves.

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as phenolic compounds can be reactive.

  • Clean: Scrub area with a dilute surfactant (soap) solution, followed by water.

Disposal Protocol
  • Classification: Hazardous Organic Waste.

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the "Solid Hazardous Waste" bin.

    • Liquid Waste: Collect in "Non-Halogenated Organic" waste streams (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Destruction: High-temperature incineration is the standard method to fully mineralize the phenolic ring.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2794569, Methyl 3-(2-hydroxyphenyl)propionate (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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